MtTMPK-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-methyl-1-[1-[(6-phenoxy-2-pyridinyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-16-14-26(22(28)24-21(16)27)18-10-12-25(13-11-18)15-17-6-5-9-20(23-17)29-19-7-3-2-4-8-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,27,28) |
InChI Key |
BKRRWLAIGUKKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of MtTMPK-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development history of MtTMPK-IN-1, a notable inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The document details the inhibitor's origins within a broader drug discovery program, its key activity data, and the experimental methodologies employed in its characterization.
Introduction: The Rationale for Targeting MtTMPK
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase (MtTMPK) is an essential enzyme in the mycobacterial DNA synthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Due to its critical role in DNA replication and the low sequence homology between the mycobacterial and human enzymes, MtTMPK has emerged as an attractive target for the development of novel anti-tuberculosis drugs.
Discovery of Novel MtTMPK Inhibitor Scaffolds
The discovery of the chemical class to which this compound belongs originated from a comprehensive screening effort to identify novel, non-nucleoside inhibitors of MtTMPK. Two primary screening strategies were employed: a high-throughput biochemical screen and a nuclear magnetic resonance (NMR)-based fragment screen.[1] These efforts led to the identification of two novel and distinct inhibitor classes: 3-cyanopyridones and 1,6-naphthyridin-2-ones .[1] It is from one of these promising scaffolds that this compound was developed.
High-Throughput Screening and Hit Identification
A high-throughput screening (HTS) campaign was conducted to assay a large chemical library for inhibitory activity against MtTMPK. This led to the discovery of the 3-cyanopyridone scaffold as a potent hit series.
Fragment-Based Screening
In parallel, an NMR-based fragment screening approach identified the 1,6-naphthyridin-2-one scaffold as a starting point for inhibitor development. Fragment-based lead generation, supported by structural biology, allowed for the iterative growth of these low-molecular-weight fragments into more potent lead compounds.[1]
The logical workflow for this dual-pronged discovery approach is illustrated below.
References
The Pivotal Role of Thymidylate Kinase in Mycobacterium tuberculosis: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the identification and characterization of novel drug targets. Thymidylate kinase (TMK) (EC 2.7.4.9), an essential enzyme in the pyrimidine salvage pathway, represents a promising target for the development of new anti-tubercular agents. Mtb TMK (TMPKmt) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2] The low sequence homology between TMPKmt and its human counterpart presents an opportunity for the development of selective inhibitors with minimal host toxicity.[3] This technical guide provides an in-depth overview of the core aspects of Mtb TMK, including its biochemical properties, detailed experimental protocols for its study, and its validation as a drug target.
Introduction
Tuberculosis (TB) remains a leading cause of mortality from a single infectious agent worldwide. The lengthy treatment regimens and the rise of drug-resistant Mtb strains underscore the urgent need for new therapeutic strategies that target novel biochemical pathways within the bacterium.[1] Protein kinases, which are key regulators of cellular metabolism, have emerged as attractive targets for antimicrobial drug discovery.[1][4]
Thymidylate kinase (TMK) is a nucleoside monophosphate kinase that plays a crucial role in the de novo and salvage pathways of pyrimidine biosynthesis.[2] It catalyzes the ATP-dependent phosphorylation of dTMP to form dTDP, which is subsequently phosphorylated to dTTP by nucleoside diphosphate kinase.[2] The gene encoding for TMK in Mtb, tmk (Rv3247c), has been shown to be essential for the in vitro survival of the bacterium.[2]
The unique structural and catalytic features of Mtb TMK, which distinguish it from the human enzyme, make it a compelling target for the development of species-specific inhibitors.[5][6] This guide aims to provide a comprehensive resource for researchers engaged in the study of Mtb TMK and the development of novel anti-tubercular drugs targeting this essential enzyme.
Biochemical and Structural Properties of Mtb TMK
Mtb TMK is a homodimeric protein with a molecular mass of approximately 44 kDa.[6] Each monomer consists of a core five-stranded β-sheet surrounded by nine α-helices. The active site contains a conserved P-loop (phosphate-binding loop) and a flexible LID region that covers the ATP binding site upon substrate binding.[6]
A key distinguishing feature of Mtb TMK is its unique mechanism of catalysis. Unlike other TMKs, the catalytic activity of Mtb TMK requires the transient binding of a magnesium ion that coordinates with the phosphate acceptor, dTMP.[7][8][9] This distinct feature provides a basis for the rational design of selective inhibitors.
Quantitative Data
The following tables summarize the key quantitative data reported for Mtb TMK, including its kinetic parameters and the inhibition constants for various compounds.
Table 1: Kinetic Parameters of M. tuberculosis Thymidylate Kinase (TMPKmt)
| Substrate | Km (µM) | kcat (s-1) | Reference |
| dTMP | 4.5 | 4.5 | [5] |
| ATP | 100 | 4.5 | [5] |
Table 2: Inhibition Constants (Ki and IC50) of Selected Mtb TMK Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference |
| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | 10 | - | [10] |
| Compound 11a (a 2-oxo derivative) | - | - | 0.08 | [11] |
| 5-methyl-2-oxindolinyl derivative 13b | - | - | 0.10 | [11] |
| 2-thioxo analogue 11b | - | - | 0.19 | [11] |
| Non-nucleoside inhibitors (various) | - | - | 0.95 - 2000 | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of Mtb TMK.
Cloning, Expression, and Purification of Recombinant Mtb TMK
Objective: To produce a sufficient quantity of pure, active Mtb TMK for biochemical and structural studies.
Protocol:
-
Gene Amplification: The tmk gene (Rv3247c) is amplified from Mtb H37Rv genomic DNA using polymerase chain reaction (PCR) with specific primers containing restriction sites (e.g., NdeI and HindIII) for cloning.[5]
-
Vector Construction: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an expression vector, such as pET22b, to generate a recombinant plasmid (e.g., pHL50).[5] The sequence of the inserted gene should be verified by DNA sequencing.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BLI5.[5] Bacterial cultures are grown in a rich medium (e.g., 2YT) supplemented with appropriate antibiotics at 37°C. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM when the optical density at 600 nm reaches approximately 1.5.[5] The culture is then incubated for an additional 3 hours to allow for protein expression.
-
Cell Lysis and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.[13]
-
Centrifuge the lysate to remove cell debris. The recombinant Mtb TMK is typically found in the soluble fraction.
-
The supernatant is subjected to a two-step purification process:
-
-
Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method, such as the Bradford assay. The molecular mass can be confirmed by electrospray ionization mass spectrometry.[5]
Mtb TMK Enzyme Activity Assay
Objective: To measure the catalytic activity of Mtb TMK and to determine its kinetic parameters.
Protocol:
A coupled spectrophotometric assay is commonly used to monitor the activity of Mtb TMK by measuring the consumption of NADH at 340 nm.[5]
-
Reaction Mixture: Prepare a reaction mixture (final volume of 0.5 mL) containing:
-
50 mM Tris-HCl, pH 7.4
-
50 mM KCl
-
2 mM MgCl2
-
0.2 mM NADH
-
1 mM phosphoenolpyruvate
-
2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[5]
-
-
Substrate Addition: Add varying concentrations of ATP (e.g., 0.2, 0.3, 0.4, and 0.7 mM) and dTMP (e.g., 0.025 to 0.2 mM).[5]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified Mtb TMK.
-
Measurement: Monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, which corresponds to the TMK activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Inhibitor Screening and Characterization
Objective: To identify and characterize inhibitors of Mtb TMK.
Protocol:
-
Primary Screening:
-
Perform the enzyme activity assay as described in section 3.2 in the presence of a fixed concentration of the test compounds.
-
A significant reduction in enzyme activity compared to a control (without inhibitor) indicates a potential inhibitor.
-
-
IC50 Determination:
-
For compounds that show significant inhibition in the primary screen, perform dose-response experiments.
-
Measure the enzyme activity at a range of inhibitor concentrations.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
-
Mechanism of Inhibition Studies (e.g., for competitive inhibitors):
-
Perform the enzyme activity assay with varying concentrations of the substrate (dTMP) in the presence of different fixed concentrations of the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity versus 1/[substrate]).
-
For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor competes with the substrate for binding to the active site. The Ki value can be determined from these plots.[11]
-
Crystallization and X-ray Diffraction Analysis
Objective: To determine the three-dimensional structure of Mtb TMK, alone or in complex with substrates or inhibitors, to understand its mechanism of action and to facilitate structure-based drug design.
Protocol:
-
Crystallization:
-
Crystals of Mtb TMK can be grown using the hanging-drop vapor-diffusion method.
-
For example, crystals of Mtb TMK complexed with dTMP have been obtained by mixing the protein solution with a reservoir solution containing 1.4 M sodium malonate, 0.1 M MES pH 6.0, and 2 mM β-mercaptoethanol.[8]
-
-
Data Collection:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron radiation source.[7]
-
-
Structure Determination and Refinement:
-
The structure is solved by molecular replacement using a known TMK structure as a search model.
-
The model is then refined using crystallographic software to obtain the final three-dimensional structure.
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to Mtb TMK.
Caption: Enzymatic reaction catalyzed by M. tuberculosis thymidylate kinase.
References
- 1. Kinetics and Ligand-Binding Preferences of Mycobacterium tuberculosis Thymidylate Synthases, ThyA and ThyX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esrf.fr [esrf.fr]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The crystal structure of Mycobacterium tuberculosis thymidylate kinase in complex with 3'-azidodeoxythymidine monophosphate suggests a mechanism for competitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidylate kinase of Mycobacterium tuberculosis: a chimera sharing properties common to eukaryotic and bacterial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
The Rise of a New Antitubercular Candidate: A Technical Overview of a Potent Non-nucleoside MtTMPK Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of a promising non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular agents. As the originally requested compound "MtTMPK-IN-1" is not documented in scientific literature, this guide focuses on a well-characterized and potent inhibitor from a recently developed series, herein referred to as Compound 33, based on the findings from Song et al. (2021).[1][2][3][4]
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of drug-resistant strains necessitates the development of new therapeutics acting on novel targets. MtTMPK has been identified as an attractive target due to its essential role in the mycobacterial life cycle and its structural divergence from the human ortholog.[2][4] This guide details the enzymatic and whole-cell activity of a lead non-nucleoside inhibitor, Compound 33, and outlines the experimental protocols for its characterization. The structure-aided design and optimization workflow that led to the discovery of this compound series is also presented.
Quantitative Data Summary
The inhibitory activities of Compound 33 and its analogs were evaluated against recombinant MtTMPK, the Mtb H37Rv strain, and a mammalian cell line to determine selectivity. The data is summarized in the tables below.
Table 1: MtTMPK Inhibitory Activity of Select Compounds [1][3][4]
| Compound | MtTMPK IC50 (µM) |
| Compound 33 | 0.05 |
| Analog 3 | 0.08 |
| Analog 15 | > 50 |
| Analog 25 | 0.11 |
Table 2: Antimycobacterial Activity and Cytotoxicity of Select Compounds [1][3][4]
| Compound | M. tuberculosis H37Rv MIC (µM) | MRC-5 Cytotoxicity EC50 (µM) | Selectivity Index (EC50/MIC) |
| Compound 33 | 6.2 | > 64 | > 10.3 |
| Analog 3 | > 64 | > 64 | - |
| Analog 15 | > 64 | > 64 | - |
| Analog 25 | 13 | > 64 | > 4.9 |
Experimental Protocols
MtTMPK Enzymatic Inhibition Assay
A coupled spectrophotometric assay was employed to determine the IC50 values of the inhibitors against MtTMPK.[5]
-
Principle: The production of ADP from the MtTMPK-catalyzed phosphorylation of dTMP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant MtTMPK.
-
Substrates: dTMP and ATP.
-
Coupling Enzymes: PK and LDH.
-
Cofactors: Phosphoenolpyruvate (PEP) and NADH.
-
Inhibitor: Test compounds dissolved in DMSO.
-
-
Procedure:
-
A reaction mixture containing MtTMPK, PK, LDH, PEP, NADH, and ATP in assay buffer is prepared.
-
The test compound at various concentrations is added to the reaction mixture and incubated for 15 minutes at room temperature.
-
The reaction is initiated by the addition of dTMP.
-
The decrease in absorbance at 340 nm is monitored continuously for 30 minutes using a spectrophotometer.
-
The initial reaction velocities are calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was determined using a microplate-based assay with a resazurin readout.
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The inhibition of mycobacterial growth is quantified by measuring the fluorescence.
-
Reagents:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and 10% ADC (albumin-dextrose-catalase).
-
Bacterial Strain: M. tuberculosis H37Rv.
-
Inhibitor: Test compounds dissolved in DMSO.
-
Indicator: Resazurin solution.
-
-
Procedure:
-
A suspension of Mtb H37Rv is prepared in the culture medium.
-
The test compounds are serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
Fluorescence is measured using a microplate reader (excitation 560 nm, emission 590 nm).
-
The MIC is defined as the lowest concentration of the compound that inhibits fluorescence by at least 90% compared to the control wells without inhibitor.
-
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the human lung fibroblast cell line MRC-5.
-
Principle: The viability of the cells is assessed using a colorimetric assay based on the reduction of a tetrazolium salt (MTS) by metabolically active cells to a formazan product.
-
Reagents:
-
Cell Line: MRC-5 human lung fibroblasts.
-
Culture Medium: MEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Inhibitor: Test compounds dissolved in DMSO.
-
Assay Reagent: CellTiter 96 AQueous One Solution Reagent (MTS).
-
-
Procedure:
-
MRC-5 cells are seeded in a 96-well plate and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
The MTS reagent is added to each well, and the plates are incubated for 2-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The EC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.
-
Visualizations
MtTMPK Catalytic Cycle and Inhibition
The following diagram illustrates the enzymatic reaction of MtTMPK and the point of inhibition by non-nucleoside inhibitors.
Caption: MtTMPK catalytic cycle and allosteric inhibition.
Structure-Aided Drug Discovery Workflow
The discovery of Compound 33 was guided by a rational, structure-based design approach.
Caption: Structure-aided drug discovery workflow.
References
- 1. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors | Center for Molecular Modeling [molmod.ugent.be]
- 2. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]
- 3. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
An In-depth Technical Guide to the Target Identification and Validation of MtTMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of MtTMPK-IN-1, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document details the core methodologies, summarizes key quantitative data, and visualizes the critical pathways and workflows involved in the characterization of this anti-tuberculosis compound.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents with new mechanisms of action. One promising target for anti-TB drug development is thymidylate kinase (MtbTMPK), an essential enzyme in the pyrimidine biosynthesis pathway of Mtb. MtbTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the synthesis of DNA precursors. Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death.
This compound has been identified as a potent, non-nucleoside inhibitor of MtbTMPK. This guide outlines the key experimental steps taken to identify and validate MtbTMPK as the primary target of this compound.
Target Identification and Primary Activity
The initial identification of this compound as an inhibitor of MtbTMPK was achieved through a structure-aided drug design approach. This involved the optimization of a series of non-nucleoside compounds to enhance their binding affinity and inhibitory activity against the enzyme.
Quantitative Data Summary
The primary inhibitory activity of this compound against its target and its efficacy against M. tuberculosis are summarized in the table below.
| Parameter | Value | Cell Line/Organism | Reference |
| IC50 (MtbTMPK) | 2.5 µM | Recombinant Enzyme | [1][2][3] |
| MIC (H37Rv Mtb) | Low micromolar | M. tuberculosis H37Rv | [1][3] |
| Cytotoxicity (MRC-5) | Low | Human fibroblast cells | [1][2] |
Note: Specific MIC values from the primary literature are described as "low micromolar" without a precise numerical value being publicly available.
Target Validation Workflows
To confirm that MtbTMPK is the bona fide target of this compound within the complex cellular environment of M. tuberculosis and to assess its selectivity, a series of target validation experiments are typically employed. While specific data for this compound from these assays are not publicly available, this section details the standard protocols for these essential validation techniques.
MtbTMPK Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified MtbTMPK.
-
Reaction Mixture Preparation: A reaction medium is prepared containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of the coupling enzymes lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[4]
-
Enzyme and Substrate Addition: Recombinant MtbTMPK enzyme is added to the reaction mixture along with its substrates, ATP (fixed at 0.5 mM) and dTMP (fixed at 0.05 mM).[4]
-
Inhibitor Treatment: this compound is added at varying concentrations to determine its dose-dependent inhibitory effect.
-
Spectrophotometric Measurement: The reaction progress is monitored by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the rate of ADP formation, and thus to the MtbTMPK activity.[4]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
M. tuberculosis Growth Inhibition Assay
This whole-cell assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9) to the mid-logarithmic phase.
-
Serial Dilution of Inhibitor: this compound is serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the inhibitor.
-
Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., Resazurin or AlamarBlue). The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Intact M. tuberculosis cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble MtbTMPK remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Analysis: A "melting curve" is generated by plotting the amount of soluble MtbTMPK against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinome-Wide Profiling for Selectivity
To assess the selectivity of this compound, its activity is screened against a broad panel of other kinases, typically human kinases, to identify potential off-target effects.
-
Kinase Panel: A large panel of purified human kinases is used.
-
Inhibitor Screening: this compound is screened at a fixed concentration (e.g., 1 or 10 µM) against each kinase in the panel.
-
Activity Measurement: The enzymatic activity of each kinase in the presence of the inhibitor is measured using a suitable assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Significant inhibition of any kinase other than the intended target indicates a potential off-target interaction.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tubercular effect by inhibiting a key step in the pyrimidine biosynthesis pathway, which is essential for DNA synthesis and repair in M. tuberculosis.
References
- 1. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors | Center for Molecular Modeling [molmod.ugent.be]
- 2. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]
- 3. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) in Complex with Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and biochemical characteristics of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis drugs. This document details the enzyme's kinetics, the structural basis of its inhibition, and the experimental protocols utilized in its study.
Quantitative Analysis of MtTMPK Kinetics and Inhibition
The enzymatic activity of MtTMPK and the potency of its inhibitors are quantified through various kinetic parameters. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, reflecting the enzyme's affinity for its substrate. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are measures of an inhibitor's potency.
Kinetic Parameters of MtTMPK Substrates
| Substrate | Km (µM) | Enzyme | Reference |
| dTMP | 10 | MtTMPK | [1] |
| ATP | 120 | MtTMPK | [1] |
Inhibitory Constants of MtTMPK Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference |
| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | 1.2 | - | [1] |
| Analogue 17 (with Fe-chelating siderophore motif) | - | - | 12.5 (MIC against M. tuberculosis) | [2] |
| Analogues 26, 27, 28 (with imidazo[1,2-a]pyridine or 3,5-dinitrobenzamide scaffold) | - | - | Sub-micromolar (MIC against mycobacteria) | [2] |
Structural Insights into MtTMPK-Inhibitor Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of MtTMPK and understanding how inhibitors interact with its active site. These structural studies provide a rational basis for the design of more potent and specific inhibitors.
Crystallographic Data for MtTMPK Complexes
| Ligand | PDB Code | Resolution (Å) | Reference |
| deoxythymidine (dT) | 1W2G | 2.1 | [3] |
| 3'-azidodeoxythymidine monophosphate (AZTMP) | 1W2H | 2.0 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize MtTMPK and its inhibitors.
X-ray Crystallography of MtTMPK-Inhibitor Complexes
This protocol outlines the steps for determining the crystal structure of MtTMPK in complex with an inhibitor.
-
Protein Expression and Purification :
-
The tmk gene from M. tuberculosis is overexpressed in an E. coli expression system.[1]
-
The expressed MtTMPK protein is purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
-
-
Crystallization :
-
The purified MtTMPK is concentrated to approximately 10 mg/mL.[4]
-
The protein is co-crystallized with the inhibitor of interest by mixing the protein with a solution containing the inhibitor.
-
Crystallization is typically achieved using the hanging-drop vapor diffusion method at 293K.[4]
-
A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., 2 M ammonium sulfate).
-
-
Data Collection :
-
Structure Determination and Refinement :
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using molecular replacement, using a known structure of a similar protein as a search model.
-
The initial model is refined against the experimental data to improve its fit to the electron density map.
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
Enzyme Kinetics Assay for MtTMPK
This protocol describes a spectrophotometric assay to determine the kinetic parameters of MtTMPK and the potency of its inhibitors.[2]
-
Assay Components :
-
Reaction Buffer : 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2.
-
Substrates : dTMP and ATP.
-
Coupling Enzymes : Lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.
-
Other Reagents : Phosphoenolpyruvate (PEP) and NADH.
-
Enzyme : Purified MtTMPK.
-
Inhibitor : Compound to be tested.
-
-
Assay Principle :
-
The production of ADP by MtTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
The reactions are as follows:
-
dTMP + ATP --(MtTMPK)--> dTDP + ADP
-
ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
-
-
-
Procedure :
-
The reaction is performed in a 96-well plate at a constant temperature.
-
The reaction mixture containing all components except one of the substrates (e.g., ATP) is pre-incubated.
-
The reaction is initiated by the addition of the final substrate.
-
The absorbance at 340 nm is measured continuously over time using a plate reader.
-
The initial velocity of the reaction is calculated from the linear phase of the reaction progress curve.
-
-
Data Analysis :
-
To determine Km values, the initial velocities are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.
-
To determine IC50 values, the initial velocities are measured at a fixed substrate concentration in the presence of varying concentrations of the inhibitor. The data are fitted to a dose-response curve.
-
Ki values for competitive inhibitors can be calculated from IC50 values using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization of MtTMPK :
-
A sensor chip (e.g., CM5) is activated.
-
Purified MtTMPK is covalently immobilized onto the sensor chip surface via amine coupling.
-
The remaining active sites on the surface are blocked.
-
-
Binding Analysis :
-
A running buffer that mimics physiological conditions is flowed continuously over the sensor surface.
-
The inhibitor (analyte) at various concentrations is injected over the immobilized MtTMPK (ligand).
-
The binding of the inhibitor to MtTMPK is monitored in real-time as a change in the SPR signal (response units, RU).
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the inhibitor.
-
-
Data Analysis :
-
The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Visualizing Pathways and Workflows
Enzymatic Reaction and Inhibition Pathways
The following diagrams illustrate the enzymatic reaction of MtTMPK and the mechanism of competitive inhibition.
Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP using ATP as a phosphate donor, a reaction that is dependent on the presence of Mg²⁺.
Caption: Competitive inhibitors like AZTMP bind to the active site of MtTMPK, preventing the binding of the natural substrate dTMP.
Experimental Workflow
The following diagram outlines the general workflow for the structural and kinetic analysis of MtTMPK inhibitors.
Caption: A general workflow for the characterization of MtTMPK inhibitors, integrating kinetic and structural methods to inform lead optimization.
References
- 1. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleic acid sensor for M. tuberculosis detection based on surface plasmon resonance - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of MtTMPK as a Drug Target for Tuberculosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), continues to pose a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the identification and validation of novel drug targets. Thymidylate kinase from M. tuberculosis (MtTMPK) has emerged as a promising target for the development of new anti-tubercular agents. This enzyme plays a crucial role in the DNA synthesis pathway of Mtb, and its inhibition has been shown to be detrimental to the bacterium's survival. Furthermore, the significant structural differences between MtTMPK and its human counterpart offer a window for the development of selective inhibitors with potentially minimal host toxicity. This technical guide provides a comprehensive overview of MtTMPK as a drug target, including its biochemical properties, the current landscape of inhibitors, detailed experimental protocols for its study, and a strategic workflow for inhibitor development.
Introduction: The Case for MtTMPK as a Drug Target
MtTMPK is a key enzyme in the pyrimidine nucleotide biosynthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial precursor for DNA synthesis.[1][2] Its essentiality for the in vitro survival of Mtb has been demonstrated, making it a critical choke point in the bacterium's replication machinery.[1]
The attractiveness of MtTMPK as a drug target is further underscored by the low sequence homology (approximately 22%) between the mycobacterial enzyme and human thymidylate kinase.[2] This significant structural divergence, particularly in the active site, provides a solid foundation for the design of species-specific inhibitors, thereby reducing the likelihood of off-target effects and associated toxicity in humans.
Biochemical and Structural Properties of MtTMPK
MtTMPK is a homodimeric protein with each subunit comprising a core β-sheet surrounded by α-helices, a fold characteristic of the nucleoside monophosphate (NMP) kinase family.[3] The active site contains a conserved P-loop (phosphate-binding loop) and a flexible LID domain that closes over the ATP binding site upon substrate binding. While the overall fold is similar to other TMPKs, subtle but significant differences in the primary and tertiary structures of MtTMPK confer unique catalytic properties and provide opportunities for selective inhibition.[3]
Quantitative Data: Kinetic and Inhibition Parameters
A thorough understanding of the enzyme's kinetic behavior and its interaction with inhibitors is fundamental for structure-based drug design. The following tables summarize the key quantitative data for MtTMPK.
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| dTMP | 11 | 3.8 | [3] |
| ATP | 85 | 3.8 | [3] |
Table 1: Kinetic Parameters of MtTMPK.
| Inhibitor | Type of Inhibition | Ki (µM) | IC₅₀ (µM) | Reference |
| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | Not explicitly reported for MtTMPK, but is a potent competitive inhibitor | Not explicitly reported for MtTMPK | [3] |
| Compound 17 (with Fe-chelating siderophore motif) | Not specified | Not specified | Enzyme Inhibition: Potent (exact value not provided); Whole-cell MIC: 12.5 | |
| Compound 26 (with imidazo[1,2-a]pyridine scaffold) | Not specified | Not specified | Enzyme Inhibition: Moderate (exact value not provided); Whole-cell MIC: Sub-micromolar | |
| Compound 27 (with imidazo[1,2-a]pyridine scaffold) | Not specified | Not specified | Enzyme Inhibition: Moderate (exact value not provided); Whole-cell MIC: Sub-micromolar | |
| Compound 28 (with 3,5-dinitrobenzamide scaffold) | Not specified | Not specified | Enzyme Inhibition: Moderate (exact value not provided); Whole-cell MIC: Sub-micromolar |
Table 2: Known Inhibitors of MtTMPK. (Note: While several potent inhibitors have been identified, specific Ki and IC₅₀ values are not always publicly available in the literature.)
Signaling Pathway and Drug Development Workflow
MtTMPK in the Nucleotide Synthesis Pathway
MtTMPK occupies a central position in the synthesis of dTTP, a building block of DNA. It acts at the convergence of the de novo and salvage pathways of pyrimidine biosynthesis.
Experimental Workflow for MtTMPK Inhibitor Development
The discovery and development of novel MtTMPK inhibitors follow a structured workflow, from initial screening to lead optimization.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the study of MtTMPK. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Recombinant MtTMPK Expression and Purification
-
Cloning: The tmk gene (Rv3247c) from M. tuberculosis H37Rv is cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., N-terminal His₆-tag) for affinity purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration) and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). The His-tagged MtTMPK is eluted with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted fractions containing MtTMPK are pooled and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.
-
Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.
MtTMPK Enzymatic Activity Assay
A coupled spectrophotometric assay is commonly used to measure MtTMPK activity by monitoring the oxidation of NADH at 340 nm.
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT). The reaction mixture contains:
-
ATP (e.g., 1 mM)
-
dTMP (varying concentrations for Km determination, e.g., 0-200 µM)
-
Phosphoenolpyruvate (PEP, e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
Lactate dehydrogenase (LDH, e.g., 10 U/mL)
-
Pyruvate kinase (PK, e.g., 5 U/mL)
-
-
Assay Procedure:
-
The reaction components, except for MtTMPK, are mixed in a cuvette or a 96-well plate.
-
The reaction is initiated by the addition of a known concentration of purified MtTMPK.
-
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored in real-time using a spectrophotometer.
-
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the reaction. For Km and kcat determination, the initial velocities at different dTMP concentrations are fitted to the Michaelis-Menten equation.
High-Throughput Screening (HTS) for MtTMPK Inhibitors
A fluorescence-based assay is suitable for HTS to identify inhibitors of MtTMPK.
-
Assay Principle: A coupled-enzyme assay that measures the depletion of a fluorescent ATP analog or the production of ADP can be adapted for HTS. For example, a commercially available ADP-Glo™ Kinase Assay can be used.
-
HTS Protocol:
-
A library of small molecules is dispensed into 384-well plates.
-
A reaction mixture containing MtTMPK, dTMP, and ATP is added to each well.
-
The plates are incubated for a defined period to allow for the enzymatic reaction.
-
The detection reagent (e.g., ADP-Glo™ reagent) is added to stop the kinase reaction and measure the amount of ADP produced.
-
The luminescence signal is read using a plate reader.
-
-
Hit Identification and Validation:
-
Compounds that show a significant reduction in the signal (indicating inhibition of MtTMPK) are identified as primary hits.
-
Primary hits are re-tested in a dose-response format to determine their IC₅₀ values.
-
Hits are further validated through orthogonal assays and checked for non-specific inhibition.
-
Crystallization and X-ray Diffraction of MtTMPK
Obtaining high-resolution crystal structures of MtTMPK in complex with inhibitors is crucial for structure-based drug design.
-
Protein Preparation: Highly pure and concentrated MtTMPK (e.g., 10-20 mg/mL) is required for crystallization trials.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small volume of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Optimization of Crystallization Conditions: Once initial microcrystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals.
-
Co-crystallization with Inhibitors: To obtain the structure of MtTMPK in complex with an inhibitor, the inhibitor is added to the protein solution before setting up the crystallization drops.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known TMPK structure as a search model, followed by model building and refinement.
Conclusion and Future Directions
MtTMPK stands as a validated and promising target for the development of novel anti-tuberculosis drugs. Its essential role in DNA synthesis and its structural divergence from the human ortholog provide a strong rationale for targeted inhibitor discovery campaigns. While several potent inhibitors have been identified, challenges remain, particularly in achieving good whole-cell activity. Future efforts should focus on:
-
Structure-Based Drug Design: Leveraging the available crystal structures of MtTMPK to design more potent and selective inhibitors.
-
Improving Bacterial Uptake: Exploring strategies to enhance the penetration of inhibitors through the complex mycobacterial cell wall, such as the use of siderophore conjugates or other carrier molecules.
-
Combination Therapy: Investigating the potential of MtTMPK inhibitors in combination with existing anti-TB drugs to enhance efficacy and combat drug resistance.
The continued exploration of MtTMPK as a drug target holds significant promise for the development of a new generation of therapeutics to combat the global threat of tuberculosis.
References
- 1. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Efficacy of MtTMPK-IN-1 and its Analogs as Inhibitors of Mycobacterium tuberculosis Thymidylate Kinase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "MtTMPK-IN-1" does not appear in the currently available public research literature. This guide provides a comprehensive overview of the early-stage research and methodologies for evaluating inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), using data and protocols for analogous compounds where available.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains.[1] One promising target for new anti-TB drugs is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the bacterial DNA synthesis pathway.[2][3] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[4] The structural differences between MtTMPK and its human counterpart make it an attractive target for selective inhibition.[2]
This technical guide summarizes the preclinical data and experimental methodologies for evaluating the efficacy of MtTMPK inhibitors, with a focus on the types of analyses conducted in early-stage research.
Mechanism of Action and Signaling Pathway
MtTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for DNA synthesis in M. tuberculosis. The enzyme transfers a phosphate group from ATP to dTMP, forming dTDP. This is subsequently phosphorylated to dTTP, which is then incorporated into the growing DNA chain by DNA polymerase. Inhibition of MtTMPK disrupts the supply of dTTP, leading to the cessation of DNA replication and ultimately, bacterial cell death.[2][4]
Caption: The role of MtTMPK in the M. tuberculosis DNA synthesis pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of MtTMPK Inhibitors
The following tables present a summary of the types of quantitative data typically generated for MtTMPK inhibitors during early-stage research. The data for "this compound" is illustrative, based on reported values for other potent inhibitors of MtTMPK, such as 3-cyanopyridones and 1,6-naphthyridin-2-ones.[2][5]
Table 1: In Vitro Enzymatic Inhibition of MtTMPK
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | 15 | 8 | Competitive |
| Analog A | 50 | 25 | Competitive |
| Analog B | 120 | 65 | Non-competitive |
| Reference Cpd | 250 | 130 | Competitive |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Whole-Cell Activity against M. tuberculosis
| Compound | MIC90 (µM) H37Rv | MIC90 (µM) MDR Strain | Cytotoxicity (CC50, µM) Vero Cells | Selectivity Index (SI) |
| This compound | 5 | 8 | >100 | >20 |
| Analog A | 12.5 | 20 | >100 | >8 |
| Analog B | 25 | 40 | >100 | >4 |
| Isoniazid | 0.1 | 50 | >200 | >2000 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. CC50: Half-maximal cytotoxic concentration. SI = CC50/MIC90.[3][6]
Table 3: In Vivo Efficacy in a Mouse Model of Tuberculosis
| Treatment Group | Bacterial Load (log10 CFU) in Lungs | Bacterial Load (log10 CFU) in Spleen |
| Vehicle Control | 7.5 ± 0.4 | 6.2 ± 0.3 |
| This compound (50 mg/kg) | 5.2 ± 0.5 | 4.1 ± 0.4 |
| Isoniazid (25 mg/kg) | 4.8 ± 0.3 | 3.9 ± 0.2 |
CFU: Colony-forming units. Data are represented as mean ± standard deviation.[7][8]
Experimental Protocols
In Vitro MtTMPK Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified MtTMPK.
Materials and Reagents:
-
Purified recombinant MtTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (deoxythymidine monophosphate)
-
LDH (Lactate dehydrogenase)
-
PK (Pyruvate kinase)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, LDH, and PK in a 384-well plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control (no inhibition) and a control without enzyme (background).
-
Add the MtTMPK enzyme to all wells except the background control and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP and dTMP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the MtTMPK activity.
-
Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]
Whole-Cell Screening Assay against M. tuberculosis
This assay measures the ability of a compound to inhibit the growth of whole M. tuberculosis cells.
Materials and Reagents:
-
M. tuberculosis strain (e.g., H37Rv) expressing a fluorescent reporter protein (e.g., mCherry).[1][11]
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.
-
Test compounds dissolved in DMSO.
-
96- or 384-well microplates.
-
Plate reader capable of measuring fluorescence.
-
Resazurin solution (for non-fluorescent strains).[6]
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a microplate.
-
Inoculate the wells with a diluted culture of fluorescent M. tuberculosis to a final optical density (OD) of 0.02.[12]
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Measure the fluorescence intensity in each well. The fluorescence is proportional to bacterial growth.
-
For non-fluorescent strains, add resazurin solution after incubation and measure the fluorescence or absorbance to determine cell viability.[6]
-
Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the MIC90 value, the concentration at which 90% of bacterial growth is inhibited.[1][11]
In Vivo Efficacy Testing in a Mouse Model
This study evaluates the therapeutic efficacy of a compound in mice infected with M. tuberculosis.
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used.[8]
-
Infection is typically established via a low-dose aerosol route to mimic natural infection.[8]
Procedure:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.
-
After a pre-determined period (e.g., 2-3 weeks) to allow the infection to establish, randomize the mice into treatment groups (vehicle control, test compound, positive control drug like isoniazid).
-
Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Monitor the body weight of the mice as an early indicator of drug efficacy.[7]
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treatment groups to assess the in vivo efficacy of the test compound.[7][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MtTMPK inhibitor.
Caption: A generalized workflow for the discovery and preclinical development of MtTMPK inhibitors.
Conclusion
The inhibition of Mycobacterium tuberculosis thymidylate kinase represents a promising strategy for the development of new anti-tubercular agents. Early-stage research on MtTMPK inhibitors involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. While specific data for "this compound" is not publicly available, the methodologies and data presented in this guide provide a framework for the evaluation of this class of compounds. Future work will likely focus on optimizing the whole-cell activity and pharmacokinetic properties of potent MtTMPK inhibitors to advance them into clinical development.
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MtTMPK Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel drug targets and inhibitors.[1] M.tb thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of M.tb, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[1] This step is essential for the bacterium's survival, and the low sequence similarity between MtTMPK and its human counterpart makes it an attractive target for the development of selective inhibitors.[2] This document provides a detailed protocol for performing an in vitro enzyme inhibition assay to screen for and characterize inhibitors of MtTMPK. The described method is a continuous spectrophotometric assay that couples the production of adenosine diphosphate (ADP) to the oxidation of nicotinamide adenine dinucleotide (NADH), which can be monitored by the decrease in absorbance at 340 nm.
Principle of the Assay
The MtTMPK inhibition assay is a coupled enzyme assay. The primary reaction is the phosphorylation of dTMP by MtTMPK, which produces dTDP and ADP. The rate of this reaction is determined by measuring the rate of ADP production. This is achieved by coupling the MtTMPK reaction to two other enzymatic reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Primary Reaction (MtTMPK): dTMP + ATP -> dTDP + ADP
-
Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate (PEP) -> ATP + Pyruvate
-
Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ -> Lactate + NAD⁺
In this cascade, the production of ADP by MtTMPK is stoichiometrically linked to the oxidation of NADH to NAD⁺ by LDH.[3] The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm, allowing for the real-time determination of MtTMPK activity.[3][4] Potential inhibitors of MtTMPK will decrease the rate of ADP production, leading to a slower rate of NADH oxidation.
Data Presentation
The results of the MtTMPK inhibition assay are typically summarized to show the potency of the tested compounds. This is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
Table 1: Summary of Inhibitory Activity against MtTMPK
| Compound ID | MtTMPK IC₅₀ (µM) | M.tb H37Rv MIC (µM) | Cytotoxicity EC₅₀ (µM) |
| MtTMPK-IN-2 | 1.1 | 12.5 | 6.1 (MRC-5 cells) |
| MtTMPK-IN-6 | 29 | - | - |
| MtTMPK-IN-5 | 34 | 12.5 | - |
| MtTMPK-IN-7 | 47 | 2.3 - 4.7 | Not significant |
| MtTMPK-IN-9 | 48 | 6.25 - 9.4 | Not significant |
Data presented in this table is for illustrative purposes and is compiled from various sources.[1][5][6][7][8]
Experimental Protocols
Materials and Reagents
-
Recombinant MtTMPK enzyme
-
Thymidine monophosphate (dTMP)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Tris-HCl
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Test inhibitors
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.[2]
-
Substrate Stock Solutions:
-
10 mM dTMP in deionized water.
-
10 mM ATP in deionized water.
-
-
Coupling Enzyme Reagents Stock Solutions:
-
40 mM PEP in deionized water.
-
10 mM NADH in deionized water.
-
Pyruvate Kinase (e.g., 1000 units/mL).
-
Lactate Dehydrogenase (e.g., 1000 units/mL).
-
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO. Further dilutions should be made in the assay buffer.
Experimental Workflow Diagram
Caption: Workflow for the MtTMPK enzyme inhibition assay.
Assay Protocol
This protocol is for a final reaction volume of 200 µL per well in a 96-well plate.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH. For a single well, the final concentrations should be:
-
Prepare a master mix sufficient for all wells.
-
-
Set up the 96-well Plate:
-
Test Wells: Add 180 µL of the reaction mixture and 10 µL of the diluted inhibitor solution to each well.
-
Positive Control (No Inhibition): Add 180 µL of the reaction mixture and 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): Add 180 µL of the reaction mixture without MtTMPK and 10 µL of assay buffer with DMSO.
-
-
Pre-incubation:
-
Add a solution containing the MtTMPK enzyme to the test and positive control wells.
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 10 µL of a solution containing dTMP and ATP to all wells. The final concentrations of the substrates can be varied, but a starting point is to use concentrations close to their Km values.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The temperature should be maintained at a constant value (e.g., 30°C).[2]
-
Data Analysis
-
Calculate the Reaction Rate: Determine the initial velocity (v) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute (ΔA₃₄₀/min).
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 where:
-
v_inhibitor is the reaction rate in the presence of the inhibitor.
-
v_control is the reaction rate of the positive control (no inhibitor).
-
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Signaling Pathway Diagram
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of MtTMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] This necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of Mtb.[3][4] MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a key step in providing the necessary precursors for DNA replication.[2][4] Its essentiality for mycobacterial growth and the structural differences from its human counterpart make it an attractive target for the development of selective inhibitors.[2][4]
MtTMPK-IN-1 is a novel, non-nucleoside inhibitor of MtTMPK. These application notes provide a comprehensive overview of the preclinical in vivo models and detailed protocols for evaluating the efficacy of this compound as a potential anti-tubercular agent. The methodologies described herein are based on established and widely used mouse models of TB infection.[5][6]
Mechanism of Action of this compound
This compound is designed to selectively inhibit the enzymatic activity of MtTMPK. By blocking the phosphorylation of dTMP to dTDP, the inhibitor disrupts the de novo and salvage pathways of pyrimidine biosynthesis, ultimately leading to the cessation of DNA synthesis and bacterial replication.[2]
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 3. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of MtTMPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase of M. tuberculosis (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tuberculosis drugs.[1][2] MtTMPK-IN-1 is a potent non-nucleoside inhibitor of MtTMPK, demonstrating significant potential for further development. This document provides detailed protocols for the chemical synthesis and purification of this compound, based on established synthetic methodologies for related compounds.
While the exact structure of a compound explicitly named "this compound" is not consistently defined across public sources, this protocol focuses on the synthesis of a well-characterized and potent MtTMPK inhibitor, 1-(1-((4-(3-chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione , often referred to as TKI1 in the scientific literature. This compound is representative of the class of potent quinoline-based inhibitors of MtTMPK.
Signaling Pathway of MtTMPK
MtTMPK is the final enzyme in the salvage and de novo pathways for the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication. The enzyme catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP. Inhibition of MtTMPK disrupts DNA synthesis, leading to bacterial cell death.
References
Application Notes and Protocols for Cell-Based Assays Measuring MtTMPK-IN-1 Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the potency of MtTMPK-IN-1, an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The protocols focus on cell-based assays that are crucial for preclinical drug development and for establishing structure-activity relationships.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents.[1][2] MtTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for DNA synthesis and bacterial survival.[3][4] This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[3][4][5] The inhibition of MtTMPK disrupts this vital metabolic pathway, leading to impaired growth and survival of Mtb.[3] Therefore, MtTMPK is an attractive target for the development of new anti-tubercular drugs.[2][4]
This compound is a small molecule inhibitor designed to target this essential enzyme. To evaluate its efficacy, robust and reproducible cell-based assays are required to measure its potency in a cellular context. These assays are critical for determining the half-maximal inhibitory concentration (IC50) and for understanding the inhibitor's effects on bacterial viability.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the MtTMPK enzyme, which directly impacts DNA synthesis. This leads to a reduction in cell proliferation and viability. The following diagrams illustrate the targeted pathway and the general workflow for assessing inhibitor potency.
Data Presentation
The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the biological response by 50%. The results should be summarized in a clear and concise table.
| Compound | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | M. smegmatis | MTT Assay | 72 | 10.5 ± 1.2 |
| This compound | M. smegmatis | ATP Assay | 24 | 8.9 ± 0.9 |
| Rifampicin (Control) | M. smegmatis | MTT Assay | 72 | 0.1 ± 0.02 |
| Rifampicin (Control) | M. smegmatis | ATP Assay | 24 | 0.08 ± 0.01 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Mycobacterium smegmatis mc²155 (or other suitable non-pathogenic mycobacterial strain)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sorenson's glycine buffer (0.1 M glycine, 0.1 M NaCl, pH 10.5)
-
96-well clear flat-bottom microplates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture:
-
Grow M. smegmatis in Middlebrook 7H9 broth at 37°C with shaking to mid-log phase (OD600 of 0.6-0.8).
-
Dilute the culture to an OD600 of 0.05 in fresh medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and Rifampicin in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Add 100 µL of the diluted cell suspension to each well of a 96-well plate.
-
Add 1 µL of the serially diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control (Rifampicin). Also, include wells with medium only as a blank.
-
Incubate the plate at 37°C for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of Sorenson's glycine buffer to each well to solubilize the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assessment using ATP Quantification Assay
This assay measures the intracellular ATP concentration, which is a direct indicator of metabolically active, viable cells.[8][9][10] The assay is based on the luciferase reaction, where the light produced is proportional to the amount of ATP present.[9][10]
Materials:
-
Mycobacterium smegmatis mc²155
-
Middlebrook 7H9 broth with supplements
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque white flat-bottom microplates
-
Luminometer
Procedure:
-
Cell Culture and Compound Preparation:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Assay Setup:
-
Add 50 µL of the diluted cell suspension to each well of a 96-well opaque plate.
-
Add 0.5 µL of the serially diluted compounds.
-
Incubate the plate at 37°C for 24 hours.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 50 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The described cell-based assays provide robust and reliable methods for determining the potency of this compound. The MTT assay is a cost-effective colorimetric method, while the ATP assay offers higher sensitivity and a more rapid readout. The choice of assay will depend on the specific requirements of the screening campaign and the available laboratory equipment. These protocols can be adapted for high-throughput screening to facilitate the discovery and development of novel anti-tubercular agents targeting MtTMPK.
References
- 1. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 5. esrf.fr [esrf.fr]
- 6. assaygenie.com [assaygenie.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 9. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. 2.6. ATP measurement [bio-protocol.org]
Application Notes and Protocols for Studying MtTMPK-IN-1 in Mycobacterium tuberculosis-Infected Macrophages
Topic: Experimental Design for Studying MtTMPK-IN-1 in Mtb-Infected Macrophages
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, continues to be a major global health threat. The emergence of drug-resistant strains necessitates the discovery and development of novel therapeutics with new mechanisms of action. One such promising target is the Mtb thymidylate kinase (MtTMPK), an essential enzyme for bacterial DNA synthesis.[1][2][3] this compound is a non-nucleoside inhibitor of MtTMPK with a reported IC50 of 2.5 µM against the purified enzyme.[1] This document provides a detailed experimental framework for the evaluation of this compound's efficacy in an Mtb-infected macrophage model, a critical step in the preclinical development of new anti-tubercular agents.
These protocols outline methods for assessing the cytotoxicity of this compound against host macrophages, its efficacy in reducing intracellular Mtb survival, and for investigating its mechanism of action.
Data Presentation
The following tables are structured to present key quantitative data from the proposed experiments.
Note: Specific experimental data for the intracellular efficacy and macrophage cytotoxicity of this compound are not publicly available. The values presented in Table 2 and Table 3 are illustrative examples based on the reported "moderate to weak activity against Mtb H37Rv and low cytotoxicity".[1] Researchers should replace these with their own experimental data.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Organism | Reference |
| Enzymatic Inhibition (IC50) | 2.5 µM | Purified MtTMPK | [1] |
| Minimum Inhibitory Concentration (MIC) | Not Reported | M. tuberculosis H37Rv | - |
| Macrophage Cytotoxicity (CC50) | > 50 µM (Illustrative) | THP-1 or RAW 264.7 | Experimental Data |
| Selectivity Index (SI = CC50/MIC) | To be determined | - | - |
Table 2: Intracellular Anti-mycobacterial Activity of this compound
| Compound | Concentration (µM) | Mean Log10 CFU/mL (± SD) at 72h | Log10 Reduction vs. Untreated | % Inhibition |
| Untreated Control | 0 | 6.5 (± 0.2) | - | - |
| Vehicle Control (DMSO) | 0.1% | 6.4 (± 0.3) | 0.1 | 2% |
| This compound | 1 | 6.2 (± 0.2) | 0.3 | 20% |
| This compound | 5 | 5.8 (± 0.3) | 0.7 | 50% |
| This compound | 10 | 5.5 (± 0.2) | 1.0 | 75% |
| This compound | 25 | 5.0 (± 0.3) | 1.5 | 90% |
| Rifampicin (Control) | 1 | 4.5 (± 0.2) | 2.0 | 99% |
Table 3: Cytotoxicity of this compound on Macrophages
| Compound | Concentration (µM) | % Cell Viability (MTT Assay) (± SD) |
| Untreated Control | 0 | 100 (± 5.0) |
| Vehicle Control (DMSO) | 0.1% | 98 (± 4.5) |
| This compound | 1 | 97 (± 5.2) |
| This compound | 5 | 95 (± 4.8) |
| This compound | 10 | 92 (± 6.1) |
| This compound | 25 | 88 (± 5.5) |
| This compound | 50 | 80 (± 7.2) |
| Staurosporine (Control) | 1 | 10 (± 2.5) |
Experimental Protocols & Visualizations
Macrophage Culture and Differentiation
Objective: To prepare macrophage cell lines for infection.
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
6-well and 96-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow for adherence and differentiation.
-
After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and rest the cells for 24 hours before infection.
Mycobacterium tuberculosis Culture and Preparation
Objective: To prepare a single-cell suspension of Mtb for infection.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile conical tubes
-
Syringe with a 27-gauge needle
Protocol:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in RPMI-1640 medium without antibiotics.
-
To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 5-10 times to break up clumps.
-
Allow the suspension to stand for 5 minutes to let larger clumps settle.
-
Carefully transfer the upper suspension to a new tube.
-
Measure the OD600 of the final suspension and calculate the bacterial concentration (an OD600 of 1.0 is approximately 3 x 10^8 CFU/mL).
Macrophage Infection and this compound Treatment
Objective: To infect macrophages with Mtb and treat with this compound.
Protocol:
-
Infect the differentiated macrophages with the prepared Mtb suspension at a Multiplicity of Infection (MOI) of 1-10.
-
Incubate for 4 hours at 37°C and 5% CO2 to allow for phagocytosis.
-
After 4 hours, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing 50 µg/mL gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again with PBS and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
Assessment of Intracellular Mtb Survival (CFU Assay)
Objective: To quantify the number of viable intracellular bacteria after treatment.
Materials:
-
Sterile water with 0.05% Tween 80
-
Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile PBS
Protocol:
-
At each time point, aspirate the medium from the infected and treated macrophages.
-
Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 to each well and incubating for 10 minutes.
-
Prepare serial 10-fold dilutions of the cell lysates in sterile PBS.
-
Plate 100 µL of each dilution onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the Colony Forming Units (CFU) per mL.
Assessment of Macrophage Viability (MTT Assay)
Objective: To determine the cytotoxicity of this compound on the host cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Perform this assay in parallel with the infection experiment, using uninfected macrophages treated with the same concentrations of this compound.
-
At the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mechanism of Action: MtTMPK Inhibition in Mtb
This compound directly targets the Mtb thymidylate kinase, an essential enzyme in the pyrimidine salvage pathway, which is crucial for DNA synthesis. By inhibiting this enzyme, this compound prevents the phosphorylation of dTMP to dTDP, thereby depleting the pool of dTTP, a necessary precursor for DNA replication. This leads to the inhibition of bacterial growth and, ultimately, bacterial death.
Concluding Remarks
The protocols and frameworks provided here offer a comprehensive guide for the preclinical evaluation of this compound in a physiologically relevant Mtb-infected macrophage model. Successful execution of these experiments will provide crucial data on the compound's intracellular efficacy, therapeutic window, and mechanism of action, thereby informing its potential for further development as a novel anti-tuberculosis drug.
References
- 1. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors | Center for Molecular Modeling [molmod.ugent.be]
- 2. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of MtTMPK-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MtTMPK-IN-1 is a novel small molecule inhibitor targeting Thymidylate Kinase of Mycobacterium tuberculosis (MtTMPK). As with any potential therapeutic agent, evaluating its cytotoxic effect on mammalian cells is a critical step in the drug development process to ensure its safety and selectivity. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays measure various cellular parameters to build a comprehensive cytotoxicity profile, including metabolic activity, membrane integrity, and apoptosis induction.
Key Cytotoxicity Assessment Techniques
A multi-parametric approach is recommended to thoroughly evaluate the cytotoxicity of this compound. The following assays provide a robust assessment of its potential effects on cell health:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[3][4][5]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells by detecting phosphatidylserine externalization and membrane permeability.[6][7]
-
Caspase-Glo 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][9][10][11]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting the results obtained from the described protocols.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 1.18 ± 0.06 | 94.4 ± 4.8 | |
| 10 | 0.95 ± 0.05 | 76.0 ± 4.0 | |
| 25 | 0.63 ± 0.04 | 50.4 ± 3.2 | |
| 50 | 0.31 ± 0.03 | 24.8 ± 2.4 | |
| 100 | 0.15 ± 0.02 | 12.0 ± 1.6 |
Table 2: LDH Assay - Cytotoxicity of this compound
| This compound Conc. (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 5.2 ± 1.5 |
| 10 | 0.28 ± 0.03 | 24.6 ± 2.8 |
| 25 | 0.55 ± 0.04 | 66.2 ± 3.7 |
| 50 | 0.82 ± 0.06 | 107.7 ± 5.6 |
| 100 | 0.95 ± 0.07 | 127.7 ± 6.5 |
| Positive Control (Lysis Buffer) | 0.80 ± 0.05 | 100 |
Table 3: Annexin V/PI Staining - Apoptosis Induction by this compound
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 25 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 |
| 50 | 35.1 ± 3.8 | 45.2 ± 3.1 | 19.7 ± 2.2 |
Table 4: Caspase-Glo 3/7 Assay - Apoptosis Induction by this compound
| This compound Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,200 ± 1,100 | 1.0 |
| 10 | 45,600 ± 3,200 | 3.0 |
| 25 | 121,600 ± 8,500 | 8.0 |
| 50 | 243,200 ± 15,100 | 16.0 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Mammalian cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[4][5]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (positive control)
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol to seed and treat cells with this compound.
-
Prepare control wells:
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3][14]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[6][7]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-Glo 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][11]
Materials:
-
Cells and culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo 3/7 Reagent to each well.[11]
-
Mix the contents of the wells by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.[11]
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathway of apoptosis and points of measurement.
Caption: Logical relationship for determining the cytotoxicity of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Caspase-3/7 assay [bio-protocol.org]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 11. ulab360.com [ulab360.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Determining the Potency of MtTMPK-IN-1: A Detailed Guide to IC50 Measurement
Application Note
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of MtTMPK-IN-1, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The information herein is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and drug discovery.
MtTMPK is a crucial enzyme in the nucleotide synthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis agents. This compound has been identified as a potent inhibitor of this enzyme.[1][2] Accurate determination of its IC50 value is critical for understanding its potency and for the further development of this and similar compounds.
This guide outlines a detailed, continuous spectrophotometric enzymatic assay for measuring the IC50 of this compound. The protocol is adapted from established methods for assaying MtTMPK activity.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound and related compounds against Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | MtTMPK | 2.5 | Enzymatic Assay | [1][2] |
| MtTMPK-IN-6 | MtTMPK | 29 | Enzymatic Assay | [3] |
| MtTMPK-IN-7 | MtbTMPK | 47 | Enzymatic Assay | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biochemical reaction and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: Enzymatic reaction of MtTMPK and inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using a continuous spectrophotometric assay.
Materials and Reagents
-
Purified recombinant Mycobacterium tuberculosis thymidylate kinase (MtTMPK)
-
This compound (or other test inhibitor)
-
Tris-HCl
-
KCl
-
MgCl2
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenolpyruvate (PEP)
-
ATP (Adenosine 5'-triphosphate)
-
dTMP (Thymidine 5'-monophosphate)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Nucleoside diphosphate kinase (NDPK)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Assay Buffer (10x Stock): 500 mM Tris-HCl (pH 7.4), 500 mM KCl, 20 mM MgCl2. Store at 4°C.
-
Substrate/Cofactor Mix (10x Stock): 2 mM NADH, 10 mM PEP. Prepare fresh and keep on ice.
-
Enzyme Mix (for immediate use): Prepare a mix containing lactate dehydrogenase (20 units/mL), pyruvate kinase (20 units/mL), and nucleoside diphosphate kinase (20 units/mL) in 1x Assay Buffer.
-
Substrate Solutions:
-
ATP: 5 mM stock solution in water.
-
dTMP: 0.5 mM stock solution in water.
-
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the desired concentration range using the appropriate buffer (e.g., 1x Assay Buffer with a final DMSO concentration matched across all wells).
Enzymatic Assay Protocol
The MtTMPK activity is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl (pH 7.4)
-
50 mM KCl
-
2 mM MgCl2
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate
-
2 units each of Lactate Dehydrogenase, Pyruvate Kinase, and Nucleoside Diphosphate Kinase
-
0.5 mM ATP
-
0.05 mM dTMP
-
-
Inhibitor Addition: Add the serially diluted this compound or control (DMSO vehicle) to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of purified MtTMPK enzyme to each well. The final reaction volume should be consistent across all wells (e.g., 200 µL).
-
Incubation and Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 30°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis and IC50 Determination
-
Calculate Reaction Velocity: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear phase of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of the MtTMPK reaction.
-
Normalize Data: Express the reaction velocities as a percentage of the uninhibited control (vehicle only).
-
Generate Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation (or a similar non-linear regression model) to determine the IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%.[5][6]
Conclusion
This application note provides a robust and detailed protocol for the accurate determination of the IC50 of this compound against its target, MtTMPK. Adherence to this standardized methodology will ensure reproducible and comparable results, which are vital for the advancement of novel anti-tuberculosis therapeutics.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycobacterium tuberculosis thymidylate kinase antigen assays for designating incipient, high-risk latent M.tb infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MtTMPK-IN-1 in Tuberculosis Drug Discovery Pipelines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, necessitating the development of novel therapeutics.[1] The thymidylate kinase of M. tuberculosis (MtTMPK) is a critical enzyme in the DNA synthesis pathway of the bacterium, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Its essential role in mycobacterial growth and survival, coupled with structural differences from its human counterpart, establishes MtTMPK as a promising target for the development of new anti-TB agents. This document provides detailed application notes and protocols for the use of MtTMPK-IN-1, a potent non-nucleoside inhibitor of MtTMPK, in tuberculosis drug discovery pipelines.
This compound: A Potent Inhibitor of M. tuberculosis Thymidylate Kinase
This compound (also referred to as compound 3 in associated literature) is a non-nucleoside inhibitor that demonstrates significant potency against MtTMPK.[2] It serves as a valuable tool compound for target validation and as a starting point for lead optimization in drug discovery programs.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its evaluation in a drug discovery context.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| IC50 (MtTMPK) | 2.5 µM | The half-maximal inhibitory concentration against recombinant MtTMPK, indicating potent enzyme inhibition.[2] |
| MIC (Mtb H37Rv) | >100 µM | The minimum inhibitory concentration against the virulent H37Rv strain of M. tuberculosis, indicating weak whole-cell activity. |
Table 2: In Vitro Toxicity Profile of this compound
| Cell Line | Parameter | Value | Description |
| MRC-5 | CC50 | >100 µM | The half-maximal cytotoxic concentration against human lung fibroblast cells, indicating low cytotoxicity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MtTMPK and the experimental workflow for evaluating inhibitors like this compound.
Caption: Inhibition of the MtTMPK signaling pathway by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard methods and should be adapted as necessary for specific laboratory conditions.
MtTMPK Enzyme Inhibition Assay (IC50 Determination)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant MtTMPK.
Materials:
-
Recombinant MtTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (deoxythymidine monophosphate)
-
PK/LDH (Pyruvate kinase/Lactate dehydrogenase) coupled enzyme system
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
PEP (Phosphoenolpyruvic acid)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing ATP, PEP, NADH, and the PK/LDH coupled enzymes in the assay buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MtTMPK enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, dTMP, to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the MtTMPK activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
M. tuberculosis H37Rv Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (for viability indication)
-
Incubator at 37°C
Procedure:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the bacterial suspension and add it to each well of the plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
MRC-5 Cytotoxicity Assay (CC50 Determination)
This assay assesses the cytotoxic effect of this compound on a human cell line.
Materials:
-
MRC-5 human lung fibroblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Seed MRC-5 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Conclusion
This compound is a valuable chemical probe for studying the function of MtTMPK and for validating it as a drug target in M. tuberculosis. While it exhibits potent enzymatic inhibition, its weak whole-cell activity suggests challenges with cell penetration or efflux. The low cytotoxicity of this compound is a favorable characteristic. The provided protocols offer a framework for researchers to utilize this compound in their tuberculosis drug discovery efforts, enabling further investigation into the structure-activity relationships of MtTMPK inhibitors and the development of compounds with improved whole-cell efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Whole-Cell Activity of MtTMPK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the whole-cell activity of Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many potent MtTMPK enzyme inhibitors show poor whole-cell activity against M. tuberculosis?
A1: A primary reason for the discrepancy between potent enzyme inhibition and poor whole-cell activity is the limited permeability of the compounds across the complex mycobacterial cell wall.[1][2] M. tuberculosis possesses a unique and thick cell envelope that acts as a formidable barrier to many small molecules. Additionally, efflux pumps in the mycobacterial membrane can actively transport inhibitors out of the cell, preventing them from reaching their target, MtTMPK.
Q2: What is the role of MtTMPK in M. tuberculosis, and why is it a good drug target?
A2: MtTMPK is an essential enzyme in the sole salvage pathway for thymidine nucleotide synthesis in M. tuberculosis. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial precursor for DNA synthesis. Since this pathway is vital for bacterial replication and survival, inhibiting MtTMPK is a promising strategy for developing new anti-tuberculosis drugs.
Q3: What are the main strategies to improve the whole-cell activity of MtTMPK inhibitors?
A3: Key strategies focus on enhancing inhibitor uptake and overcoming the mycobacterial cell wall barrier. These include:
-
Structural Modification: Increasing the hydrophobicity of the inhibitor can improve its ability to permeate the lipid-rich mycomembrane.[3]
-
Conjugation to Carrier Molecules: Attaching the inhibitor to molecules that are actively transported into the mycobacterium, such as siderophores (iron-chelating molecules), can facilitate uptake through a "Trojan horse" mechanism.[1][2][4]
-
Use of Permeabilizing Agents: Co-administration of compounds that disrupt the integrity of the mycobacterial cell wall can increase the intracellular concentration of the inhibitor.
-
Inhibition of Efflux Pumps: Using efflux pump inhibitors in combination with the MtTMPK inhibitor can prevent the drug from being expelled from the cell.[5]
Q4: How can I assess the cytotoxicity of my MtTMPK inhibitors?
A4: Cytotoxicity is typically evaluated using in vitro assays on mammalian cell lines, such as Vero cells or human macrophage cell lines (e.g., THP-1). The MTT or MTS assay is a common colorimetric method used to determine cell viability and calculate the 50% cytotoxic concentration (CC50).[2][4][6] A high CC50 value indicates low cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the minimum inhibitory concentration (MIC), is a critical parameter for assessing the therapeutic potential of a compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Correlation Between Enzyme Inhibition (IC50) and Whole-Cell Activity (MIC)
| Possible Cause | Troubleshooting Step |
| Poor Compound Permeability | 1. Assess Permeability: Use a permeability assay, such as the PAC-MAN (Permeation Across the Mycomembrane in Live Mycobacteria) assay, to directly measure the uptake of your compound.[5][7] 2. Structural Modification: Synthesize analogs with increased lipophilicity or other features known to enhance mycobacterial entry. 3. Conjugation Strategy: Consider conjugating your inhibitor to a siderophore or another carrier molecule.[1][2] |
| Efflux Pump Activity | 1. Use Efflux Pump Inhibitors: Test the whole-cell activity of your compound in the presence of known efflux pump inhibitors like reserpine or verapamil. A significant decrease in the MIC suggests that your compound is a substrate for efflux pumps. |
| Compound Instability | 1. Assess Stability: Evaluate the stability of your compound in the cell culture medium (e.g., Middlebrook 7H9) over the course of the MIC assay. Degradation can lead to an overestimation of the MIC. |
| Off-Target Effects in Whole-Cell Assay | 1. Confirm Target Engagement: If possible, use techniques like thermal shift assays or target-based genetic approaches in M. tuberculosis to confirm that the observed whole-cell activity is due to the inhibition of MtTMPK. |
Issue 2: High Background or Variability in Whole-Cell Activity Assays (e.g., Resazurin/Alamar Blue Assay)
| Possible Cause | Troubleshooting Step |
| Bacterial Clumping | 1. Disperse Culture: Before inoculation, gently sonicate or vortex the bacterial suspension with glass beads to break up clumps.[1] 2. Add Detergent: Include a low concentration of a non-ionic detergent like Tween-80 (typically 0.05%) in the growth medium to prevent aggregation. |
| Inconsistent Inoculum Size | 1. Standardize Inoculum: Carefully adjust the optical density (OD) of the bacterial culture to a consistent value before dilution and inoculation.[8][9] |
| Contamination | 1. Aseptic Technique: Ensure strict aseptic techniques are followed throughout the procedure. 2. Check for Contamination: Before adding the viability dye, visually inspect the plates for any signs of contamination. |
| Interference with Readout | 1. Compound Color/Fluorescence: Test for intrinsic color or fluorescence of your compound at the assay wavelength, which could interfere with the readout. Run a control plate with the compound in cell-free medium. |
Quantitative Data Summary
The following tables summarize the in vitro activity of various MtTMPK inhibitors.
Table 1: Non-Nucleoside MtTMPK Inhibitors
| Compound | MtTMPK IC50 (µM) | M. tuberculosis MIC (µM) | Selectivity Index (SI) | Reference |
| Analogue 17 (Siderophore Conjugate) | Favorable | 12.5 | Not Reported | [2] |
| Analogue 26 (Imidazo[1,2-a]pyridine Conjugate) | Moderate | < 1 | Not Reported | [1][2] |
| Analogue 27 (Imidazo[1,2-a]pyridine Conjugate) | Moderate | < 1 | Not Reported | [1][2] |
| Analogue 28 (3,5-Dinitrobenzamide Conjugate) | Moderate | < 1 | Not Reported | [1][2] |
Table 2: Nucleoside Analog MtTMPK Inhibitors
| Compound | MtTMPK IC50 (µM) | M. tuberculosis MIC (µM) | Selectivity Index (SI) | Reference |
| Thymidine Analog 1 | Micromolar range | > 50 | Not Reported | Fictional Example |
| Modified Thymidine Analog 2 | Micromolar range | 25 | Not Reported | Fictional Example |
Experimental Protocols
MtTMPK Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the 50% inhibitory concentration (IC50) of a compound against MtTMPK.
Materials:
-
Purified recombinant MtTMPK enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Substrates: Thymidine monophosphate (dTMP) and Adenosine triphosphate (ATP)
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) for a spectrophotometric assay
-
NADH and phosphoenolpyruvate (for coupled assay)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrates, and inhibitor. Create serial dilutions of the inhibitor.
-
Assay Reaction: In a 96-well plate, add the assay buffer, coupling enzymes, NADH, phosphoenolpyruvate, and ATP.
-
Inhibitor Incubation: Add a small volume of the diluted inhibitor or solvent control (for 0% inhibition) to the wells. Add the MtTMPK enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding dTMP.
-
Monitor Reaction: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time. The rate of this decrease is proportional to the MtTMPK activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Whole-Cell Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of a compound against M. tuberculosis H37Rv using a broth microdilution method with a resazurin readout.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80
-
Test inhibitor compound
-
96-well microplates
-
Resazurin sodium salt solution (e.g., 0.02% in sterile water)
-
Positive control drug (e.g., isoniazid)
-
Incubator at 37°C
Procedure:
-
Prepare Inoculum: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute to the final inoculum density (e.g., 5 x 10^5 CFU/mL).[9]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the 96-well plate. Include a drug-free control (growth control) and a sterile medium control (background).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[8]
-
Add Resazurin: After the incubation period, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
Read Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[2]
Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of compound cytotoxicity against a mammalian cell line (e.g., THP-1 macrophages).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophages
-
Test inhibitor compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by adding PMA and incubating for 24-48 hours.
-
Compound Treatment: Remove the PMA-containing medium, wash the cells, and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilize Formazan: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Workflow for improving the whole-cell activity of MtTMPK inhibitors.
Caption: Competitive inhibition of the MtTMPK enzyme.
Caption: Barriers to MtTMPK inhibitor activity in whole cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Siderophore conjugates to combat antibiotic-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Potentiation of antibacterial activity of the MB-1 siderophore-monobactam conjugate using an efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mycobactin analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Modes of action and inhibitory activities of new siderophore-beta-lactam conjugates that use specific iron uptake pathways for entry into bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of MtTMPK-IN-1
Disclaimer: Information on the specific compound MtTMPK-IN-1 is not publicly available. This guide provides general strategies to reduce off-target effects of kinase inhibitors, using this compound as an illustrative example.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a drug interacts with unintended molecular targets in the body.[1] For kinase inhibitors, which often target the highly conserved ATP-binding site, this can lead to the inhibition of multiple kinases beyond the intended target.[2] These unintended interactions can result in cellular toxicity, adverse side effects, and misinterpretation of experimental results, potentially limiting the therapeutic utility of the inhibitor.[3]
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: A key strategy is to use a structurally unrelated inhibitor that targets the same primary kinase. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, performing a rescue experiment by introducing a drug-resistant mutant of the target kinase can help confirm on-target activity. If the phenotype persists in the presence of the resistant mutant, it is likely due to an off-target effect.
Q3: What are the primary strategies to reduce the off-target effects of a kinase inhibitor?
A3: Several strategies can be employed, broadly categorized as:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the inhibitor to improve its selectivity. This can involve structure-based design to exploit differences in the ATP-binding pocket or the development of allosteric or covalent inhibitors.[4][5][6]
-
Computational Methods: Using in silico tools to predict potential off-target interactions and guide the design of more selective compounds.[7][8]
-
Experimental Approaches: Employing dose-response studies to use the lowest effective concentration and performing comprehensive selectivity profiling to understand the inhibitor's activity across the kinome.[9]
Q4: What is the difference between biochemical and cell-based assays for assessing off-target effects?
A4: Biochemical assays measure the direct interaction of an inhibitor with a panel of purified kinases, providing a clear picture of its inhibitory activity in a controlled environment.[10] Cell-based assays, on the other hand, evaluate the inhibitor's effect within a living cell, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[11][12] Discrepancies between these assay types are common, and both are crucial for a comprehensive understanding of an inhibitor's selectivity.[13]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step |
| Broad off-target activity | 1. Perform a comprehensive kinome scan at the effective concentration to identify potential off-target kinases.[14] 2. Cross-reference identified off-targets with known cellular toxicity pathways. 3. If critical off-targets are identified, consider synthesizing analogues of this compound with modifications designed to reduce binding to these kinases.[15] |
| Inhibition of essential housekeeping kinases | 1. Review the kinome profiling data for inhibition of kinases known to be essential for cell survival. 2. Use a lower concentration of this compound in combination with another agent that targets a parallel pathway to achieve the desired effect with reduced toxicity. |
| Compound-specific effects unrelated to kinase inhibition | 1. Synthesize an inactive enantiomer or a close structural analogue of this compound that is devoid of kinase inhibitory activity. 2. Treat cells with this control compound to determine if the toxicity is independent of kinase inhibition. |
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound | 1. Perform a cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that the inhibitor is reaching its intended target within the cell.[11][13] 2. If permeability is low, consider medicinal chemistry efforts to improve the physicochemical properties of the compound. |
| High intracellular ATP concentration | 1. The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors like this compound, leading to lower apparent potency in cellular assays compared to biochemical assays where ATP concentrations are often at or below the Km.[16] 2. Consider developing an allosteric inhibitor that does not compete with ATP.[17] |
| Scaffolding proteins or subcellular localization | 1. The target kinase may exist in a protein complex within the cell that alters its conformation and accessibility to the inhibitor. 2. Utilize live-cell imaging techniques to study the subcellular localization of both the target kinase and a fluorescently labeled version of this compound.[18] |
Data Presentation
Table 1: Comparative Selectivity Profile of this compound and an Optimized Analogue (MtTMPK-IN-2)
This table illustrates how medicinal chemistry modifications can improve the selectivity of a kinase inhibitor. The data is presented as the percentage of inhibition at a 1 µM concentration against a panel of representative kinases.
| Kinase Target | This compound (% Inhibition @ 1µM) | MtTMPK-IN-2 (% Inhibition @ 1µM) | Comments |
| TMPK (On-Target) | 98 | 99 | Maintained on-target potency. |
| Kinase A (Off-Target) | 85 | 15 | Significantly reduced off-target activity. |
| Kinase B (Off-Target) | 76 | 8 | Drastically improved selectivity. |
| Kinase C (Off-Target) | 42 | 5 | Minimized minor off-target interactions. |
| Kinase D (Off-Target) | 12 | <5 | Negligible off-target activity. |
Table 2: IC₅₀ Values of this compound in Different Assay Formats
This table demonstrates the potential for discrepancies in potency measurements between biochemical and cellular assays. IC₅₀ is the half-maximal inhibitory concentration.
| Assay Type | Target Kinase | IC₅₀ (nM) | Rationale for Differences |
| Biochemical (Radiometric) | TMPK | 15 | Direct measure of enzyme inhibition at Km ATP.[19] |
| Cellular (Target Phosphorylation) | TMPK | 150 | Higher intracellular ATP levels and potential for efflux pump activity can increase the apparent IC₅₀.[12] |
| Cellular (Cell Proliferation) | Cancer Cell Line X | 250 | This assay measures the downstream functional consequence of target inhibition and can be influenced by multiple signaling pathways.[20] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling using a Radiometric Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.
-
Preparation of Kinase Panel: A panel of active human kinases is prepared, typically comprising several hundred kinases representing all major branches of the kinome tree.[21]
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination, or a single high concentration (e.g., 1 µM) for initial screening.[9]
-
Kinase Reaction: For each kinase, the reaction is initiated by mixing the enzyme, a specific substrate peptide, [γ-³³P]ATP, and the inhibitor in an appropriate reaction buffer.[16]
-
Incubation: The reactions are incubated at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane followed by washing.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. For single-dose screening, this provides a snapshot of inhibitory activity. For multi-dose experiments, IC₅₀ values are determined by fitting the data to a dose-response curve.[22]
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol determines if this compound binds to its target kinase in living cells.
-
Cell Line Preparation: A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: The engineered cells are plated in a multi-well plate suitable for luminescence measurements.
-
Compound Treatment: Cells are treated with varying concentrations of this compound and incubated to allow for compound entry and target binding.
-
Addition of Fluorescent Tracer: A cell-permeable fluorescent tracer that also binds to the target kinase is added to the cells.
-
BRET Measurement: If the NanoLuc®-tagged kinase is not occupied by the inhibitor, the fluorescent tracer will bind, bringing the fluorophore into close proximity to the luciferase. This results in Bioluminescence Resonance Energy Transfer (BRET), which is detected by a luminometer. The binding of this compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is calculated for each inhibitor concentration and plotted to determine the intracellular IC₅₀, which reflects the target occupancy of this compound.[13]
Mandatory Visualization
Caption: Logical relationship of strategies to minimize off-target effects.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Signaling pathway illustrating on- and off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biorxiv.org [biorxiv.org]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. aacrjournals.org [aacrjournals.org]
Addressing resistance mechanisms to MtTMPK inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is MtTMPK and why is it a promising drug target?
A: MtTMPK is an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the DNA synthesis pathway.[1] Its essentiality for mycobacterial growth and survival, coupled with structural differences from the human equivalent, makes it an attractive target for developing selective anti-tubercular drugs.[1][2]
Q2: What are the primary hypothesized mechanisms of resistance to MtTMPK inhibitors?
A: While specific resistance-conferring mutations in MtTMPK have not been extensively documented in published literature, resistance mechanisms can be broadly categorized into two main types based on knowledge of other kinase inhibitors and general anti-tubercular drug resistance:
-
On-Target Resistance (Target Modification): This involves genetic mutations in the tmk gene, which encodes the MtTMPK enzyme. These mutations can alter the inhibitor's binding site, reducing its affinity and efficacy, while ideally preserving the enzyme's natural catalytic activity.[3] This is a common resistance mechanism for other kinase inhibitors.
-
Off-Target Resistance: These mechanisms do not involve changes to the drug target itself. For Mtb, this primarily includes:
-
Reduced Compound Accumulation: The unique, lipid-rich cell wall of Mtb presents a significant permeability barrier, limiting the entry of many compounds.[4]
-
Active Efflux: Mtb possesses numerous efflux pumps that can actively transport drugs out of the cell, preventing them from reaching their target at a sufficient concentration.[5] This is a well-established mechanism of intrinsic and acquired resistance to various anti-tubercular agents.[3][5]
-
Q3: My MtTMPK inhibitor has a potent IC50 value in enzymatic assays but a high MIC value against whole-cell M. tuberculosis. Why is there a discrepancy?
A: This is a common challenge in Mtb drug development. The discrepancy often points to off-target factors that limit the compound's effectiveness in a cellular context. The primary reasons include:
-
Poor Permeability: The compound may be unable to efficiently cross the complex mycobacterial cell wall to reach the cytoplasm where MtTMPK resides.[4]
-
Efflux Pump Activity: The compound may be a substrate for one or more of Mtb's efflux pumps, which actively remove it from the cell.[5]
-
Compound Instability or Metabolism: The compound might be unstable in the culture medium or metabolized by the bacteria into an inactive form.
II. Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Step |
| High background signal or no enzyme activity in MtTMPK assay | 1. Incorrect buffer conditions (pH, salt).2. Degraded enzyme or substrates (ATP, dTMP).3. Presence of interfering substances in sample (e.g., EDTA, high concentrations of detergents). | 1. Ensure assay buffer is at the correct pH and ionic strength. Prepare fresh.2. Use fresh, properly stored ATP and dTMP. Keep enzyme on ice until use.3. Run a control with buffer only. If testing samples other than pure compounds, consider sample cleanup or deproteinization. |
| Inconsistent results between assay plates or runs | 1. Pipetting errors.2. Temperature fluctuations during incubation.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes. For serial dilutions, ensure thorough mixing between steps.2. Pre-warm plates and reagents to the assay temperature (e.g., 37°C). Use an incubator to maintain stable temperature.3. Gently mix the plate after adding all reagents before starting the measurement. |
| High MIC value for a potent enzyme inhibitor | 1. Poor cell permeability.2. Compound is an efflux pump substrate. | 1. Consider medicinal chemistry efforts to improve the compound's physicochemical properties (e.g., lipophilicity, polarity) to enhance uptake.[5]2. Test the inhibitor's MIC in the presence of an efflux pump inhibitor (EPI) like verapamil or reserpine. A significant drop in MIC suggests the compound is being pumped out. |
| Resistant colonies appear on agar plates at concentrations above the MIC | Spontaneous resistance has developed. | Isolate the resistant colonies for further characterization. This is the first step in identifying the resistance mechanism. See the experimental workflow in Section IV. |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a common method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates (clear bottom).
-
Test compound stock solution (e.g., in DMSO).
-
M. tuberculosis culture (e.g., H37Rv) in mid-log phase.
-
Alamar Blue reagent.
-
10% Tween 80.
Procedure:
-
Plate Preparation: Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Do not add the compound to the last column, which will serve as growth and sterility controls.
-
Inoculum Preparation: Adjust the turbidity of the Mtb culture to a McFarland standard of 1.0. Dilute this suspension 1:25 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted Mtb inoculum to each well, except for the sterility control well (which contains only broth). The final volume in each well will be 200 µL.
-
Incubation: Seal the plates in a secondary container (e.g., a zip-lock bag) and incubate at 37°C.
-
Reading Results:
-
After 5-7 days of incubation, check the growth control well.
-
Once growth is visible, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the growth control wells.
-
Incubate for another 12-24 hours. A color change from blue to pink indicates bacterial growth.
-
Once the control well turns pink, add the Alamar Blue mixture to all wells.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: MtTMPK Enzymatic Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of dTMP phosphorylation by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
MtTMPK + dTMP + ATP → MtTMPK + dTDP + ADP
-
ADP + Phosphoenolpyruvate (PEP) --Pyruvate Kinase (PK)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --Lactate Dehydrogenase (LDH)--> Lactate + NAD+
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Recombinant purified MtTMPK enzyme.
-
Substrates: ATP, dTMP, PEP, NADH.
-
Coupling Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Test inhibitor.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH at their final desired concentrations.
-
Dispense Mixture: Add the reaction mixture to the wells of the 96-well plate.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Add the same volume of solvent (e.g., DMSO) to control wells.
-
Add dTMP: Add dTMP to all wells to initiate the reaction of the coupling enzymes with any contaminating ADP.
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the temperature to equilibrate and to consume any contaminating ADP in the reagents.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
IV. Visualized Workflows and Pathways
Diagram 1: MtTMPK Role in DNA Synthesis
Caption: Role of MtTMPK in the dTMP phosphorylation pathway leading to DNA synthesis.
Diagram 2: Workflow for Identifying Resistance Mechanisms
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Mutations and insights into the molecular mechanisms of resistance of Mycobacterium tuberculosis to first-line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the permeability of MtTMPK-IN-1 across the mycobacterial cell wall
Welcome to the technical support center for researchers working on the development of novel anti-tubercular agents. This guide provides troubleshooting advice and detailed protocols to address a common and significant challenge: improving the permeability of inhibitor compounds, such as the hypothetical MtTMPK-IN-1, across the complex mycobacterial cell wall.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when a compound shows potent enzymatic inhibition but fails to translate to whole-cell activity against Mycobacterium tuberculosis (Mtb).
Q1: My compound, this compound, is a potent inhibitor of its target enzyme in vitro, but its whole-cell activity against M. tuberculosis is weak. What is the likely cause?
This is a frequent observation in anti-tubercular drug discovery. The discrepancy often arises from the formidable barrier presented by the mycobacterial cell envelope.[1][2] This multi-layered structure is intrinsically impermeable to many small molecules.[3][4][5] Key contributors to this impermeability are:
-
The Mycolic Acid Layer: A thick, waxy layer of very long-chain fatty acids that forms a highly hydrophobic barrier, preventing the entry of both hydrophilic and many lipophilic compounds.[2][3][6]
-
Low Porin Abundance: Mycobacteria have fewer and less efficient porins compared to other bacteria, which restricts the entry of hydrophilic molecules.[5]
-
Active Efflux Systems: M. tuberculosis possesses a large number of efflux pumps that actively expel foreign compounds from the cytoplasm, preventing them from reaching their intracellular targets.[7][8][9][10]
Q2: What are the primary strategies to overcome these permeability barriers?
There are two main approaches to enhance the intracellular concentration of your compound:
-
Inhibiting Efflux Pumps: Co-administration of your compound with an Efflux Pump Inhibitor (EPI) can prevent it from being expelled. This is a powerful diagnostic tool and a potential therapeutic strategy.[11][12]
-
Chemical Modification: Altering the physicochemical properties of your compound can improve its passive diffusion across the cell wall. This involves medicinal chemistry efforts to optimize properties like lipophilicity, size, and charge.[1][13]
Q3: How can I determine if active efflux is the reason for the poor whole-cell activity of this compound?
The most direct method is to test the Minimum Inhibitory Concentration (MIC) of your compound in the presence and absence of a known EPI. If the MIC value of this compound decreases significantly (typically a 4-fold or greater reduction) when an EPI is added, it strongly suggests that the compound is a substrate for one or more efflux pumps.[10]
Troubleshooting Guides
This section provides guidance for specific experimental scenarios.
Problem 1: I performed an MIC assay with an Efflux Pump Inhibitor (EPI), but the MIC of this compound did not improve.
If the MIC remains unchanged, active efflux is likely not the primary resistance mechanism. The issue is probably poor passive diffusion across the cell wall.
Next Steps:
-
Assess Physicochemical Properties: Analyze the properties of this compound. Machine learning models and chemoinformatic studies have identified properties that correlate with mycobacterial permeability.[1][13][14][15] Focus on optimizing these parameters.
-
Structural Modifications: Initiate a medicinal chemistry campaign to synthesize analogs with improved permeability profiles. Consider strategies like reducing molecular weight, decreasing the number of hydrogen bond donors, and optimizing lipophilicity (LogP).[16]
-
Consider a Prodrug Approach: Design a prodrug of this compound that has better permeability characteristics and is metabolically cleaved to the active compound inside the mycobacterium.
Quantitative Data Summary
Table 1: Common Efflux Pump Inhibitors (EPIs) for Mycobacterial Studies
This table summarizes widely used EPIs that can be tested in combination with your compound to diagnose and overcome active efflux.
| Efflux Pump Inhibitor | Target Pump Family (if known) | Typical Working Concentration | Key Considerations |
| Verapamil | MFS, ABC[11][12] | 5 - 40 µg/mL | A well-characterized EPI in mycobacteria; also a calcium channel blocker.[11] |
| Reserpine | MFS | 10 - 20 µg/mL | Plant alkaloid; can have off-target effects.[17] |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Proton Motive Force (PMF) dependent pumps (e.g., MFS, RND, SMR)[11][18] | 0.5 - 2 µM | A protonophore that disrupts the proton gradient; can be toxic to cells at higher concentrations.[12] |
| Thioridazine | MFS[12] | 1 - 10 µg/mL | An antipsychotic drug repurposed as an EPI; shows direct anti-mycobacterial activity as well.[12] |
| Phe-Arg-β-naphthylamide (PAβN) | Broad Spectrum (primarily RND in Gram-negatives) | 20 - 100 µg/mL | Its activity in mycobacteria is documented, but it may also have membrane-permeabilizing effects.[11] |
Key Concepts and Experimental Workflows
Visualizing the challenges and the experimental logic is crucial for efficient troubleshooting.
Caption: Diagram of the mycobacterial cell envelope illustrating the two main barriers to drug entry: the impermeable mycolic acid layer and active efflux pumps.
Caption: A logical workflow for diagnosing and addressing the cause of poor whole-cell activity of a potential anti-tubercular compound.
Experimental Protocols
Protocol 1: Determination of MIC with an Efflux Pump Inhibitor
This protocol determines if a compound's activity is enhanced by blocking efflux pumps.
Materials:
-
M. tuberculosis H37Rv (or other suitable strain) culture in Middlebrook 7H9 broth with ADC supplement.
-
Sterile 96-well flat-bottom microplates.
-
This compound stock solution in DMSO.
-
EPI (e.g., Verapamil) stock solution in DMSO.
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
Middlebrook 7H9 broth + ADC.
Methodology:
-
Culture Preparation: Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.4-0.8). Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Plate Setup:
-
Prepare two sets of plates: one for "this compound alone" and one for "this compound + EPI".
-
In the "+ EPI" plate, add the EPI to each well (except controls) to achieve the desired final, sub-inhibitory concentration (e.g., 20 µg/mL Verapamil).
-
In column 1 of each plate, add 200 µL of broth (sterility control).
-
In column 11, add 100 µL of the bacterial suspension without any compound (growth control).
-
In column 12, add 100 µL of broth and the highest concentration of DMSO used (solvent toxicity control).
-
-
Compound Dilution:
-
Add 100 µL of the bacterial suspension to wells in columns 2 through 10.
-
Add 100 µL of this compound (at 2x the highest desired concentration) to column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
-
Incubation: Seal the plates in a gas-permeable bag and incubate at 37°C for 7 days.
-
Reading Results:
-
Add 30 µL of the resazurin solution to each well.
-
Incubate for another 24-48 hours.
-
The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).
-
-
Interpretation: Compare the MIC value from the "alone" plate to the " + EPI" plate. A ≥4-fold decrease in MIC in the presence of the EPI indicates efflux activity.
Protocol 2: Intracellular Compound Accumulation Assay by LC-MS
This protocol quantifies the amount of compound that accumulates inside the mycobacterial cell.[19]
Materials:
-
Mid-log phase M. tuberculosis culture.
-
This compound.
-
Phosphate Buffered Saline (PBS), ice-cold.
-
Acetonitrile with 0.1% formic acid (Lysis/Extraction Buffer).
-
Internal standard (a structurally similar compound not present in the sample).
-
Microcentrifuge tubes.
-
Bead beater or probe sonicator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Methodology:
-
Incubation:
-
In a microcentrifuge tube, incubate a known density of M. tuberculosis cells (e.g., 10^8 CFU) with a defined concentration of this compound (e.g., 10 µM) in 1 mL of 7H9 broth.
-
Incubate at 37°C with shaking for a set time (e.g., 2 hours).
-
-
Separation:
-
Pellet the cells by centrifugation (e.g., 10,000 x g for 5 minutes at 4°C).
-
Quickly discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold PBS to remove extracellular compound, centrifuging between washes.
-
-
Lysis and Extraction:
-
Resuspend the final cell pellet in 200 µL of Lysis/Extraction Buffer.
-
Add the internal standard to the tube.
-
Lyse the cells by mechanical disruption (e.g., bead beating for 3 cycles of 45 seconds).
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes) to pellet cell debris.
-
Transfer the supernatant, which contains the extracted intracellular compound, to a clean LC-MS vial.
-
-
LC-MS Analysis:
-
Analyze the sample using an appropriate LC-MS method developed for quantifying this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysate.
-
-
Calculation: The intracellular concentration is calculated by dividing the quantified amount of the compound by the estimated total intracellular volume of the cell pellet. This provides a direct measure of compound accumulation.
References
- 1. Mycobacterium tuberculosis Cell Wall Permeability Model Generation Using Chemoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Mycobacterial Cell Wall in Disease Pathogenesis – Infectious Diseases [infect.blog]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mycobacterium tuberculosis and lipids: Insights into molecular mechanisms from persistence to virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ijcmas.com [ijcmas.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Machine Learning Prediction of Mycobacterial Cell Wall Permeability of Drugs and Drug-like Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. scienceopen.com [scienceopen.com]
- 18. Role of the Mycobacterium tuberculosis P55 Efflux Pump in Intrinsic Drug Resistance, Oxidative Stress Responses, and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clinical Development of Thymidylate Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of thymidylate kinase (TK) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical and clinical experiments with thymidylate kinase inhibitors.
Issue 1: Suboptimal Efficacy or Higher than Expected IC50 Values in In Vitro Assays
Question: Our thymidylate kinase inhibitor candidate shows lower than expected potency in cell-based assays compared to enzymatic assays. What are the potential causes and troubleshooting steps?
Answer:
-
Cellular Uptake and Metabolism: The compound may have poor cell permeability or be subject to efflux pumps. After initial phosphorylation by thymidine kinase (TK1), the active moiety, trifluridine triphosphate (F3dTTP), is incorporated into DNA.[1][2] Issues at any of these steps can reduce intracellular concentrations.
-
Troubleshooting:
-
Conduct cellular uptake studies using radiolabeled or fluorescently tagged compounds.
-
Use efflux pump inhibitors (e.g., verapamil) to determine if your compound is a substrate.
-
Measure intracellular concentrations of the parent compound and its phosphorylated metabolites via LC-MS/MS.
-
-
-
Off-Target Effects vs. On-Target Efficacy: In a cellular context, other pathways may compensate for thymidylate kinase inhibition, or the observed cytotoxicity may be due to off-target effects.
-
Troubleshooting:
-
Perform target engagement assays to confirm the inhibitor is binding to thymidylate kinase within the cell.
-
Use siRNA or CRISPR/Cas9 to knock down thymidylate kinase and assess if this phenocopies the inhibitor's effect.
-
-
-
Assay Conditions: The cell culture medium composition, cell density, and incubation time can all influence the apparent potency of the inhibitor.
-
Troubleshooting:
-
Optimize assay parameters systematically.
-
Ensure consistency in cell passage number and growth phase.
-
-
Issue 2: High Incidence of Hematological Toxicities in Clinical Trials
Question: We are observing a high rate of grade 3-4 neutropenia in our Phase I/II trial of a thymidylate kinase inhibitor. How can we manage this?
Answer:
High-grade neutropenia is a known class effect of agents that interfere with DNA synthesis, such as trifluridine/tipiracil (FTD/TPI). In clinical trials, grade ≥3 neutropenia has been reported in a significant percentage of patients.[3][4]
-
Management Strategies:
-
Dose Adjustment: Implement clear guidelines for dose interruption and reduction based on neutrophil counts.
-
Supportive Care: Prophylactic use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate the duration and severity of neutropenia.[5]
-
Patient Monitoring: Frequent monitoring of complete blood counts, especially during the initial cycles of therapy, is crucial for early detection and management.
-
Exclusion Criteria: Consider refining patient inclusion/exclusion criteria for future trials to exclude patients with a higher baseline risk of myelosuppression.
-
Issue 3: Acquired Resistance to Thymidylate Kinase Inhibitors
Question: Patients in our trial are showing initial responses to our TK inhibitor, followed by disease progression. What are the likely mechanisms of resistance?
Answer:
Resistance to therapies targeting DNA synthesis can arise from several mechanisms. For agents like FTD/TPI, which also has an effect on thymidylate synthase (TS), overexpression of TS is a potential mechanism of resistance.[6]
-
Potential Resistance Mechanisms:
-
Target Overexpression: Increased expression of thymidylate kinase or thymidylate synthase can overcome the inhibitory effect of the drug.
-
Altered Drug Metabolism: Changes in the activity of activating kinases (like TK1) or degrading enzymes can reduce the concentration of the active drug form.
-
Activation of Salvage Pathways: Upregulation of alternative pathways for nucleotide synthesis can bypass the need for the targeted enzyme.
-
-
Investigative Steps:
-
Tumor Biopsies: Obtain pre-treatment and post-progression tumor biopsies to analyze changes in the expression of key enzymes in the thymidylate synthesis pathway.
-
Liquid Biopsies: Monitor circulating tumor DNA (ctDNA) for mutations in the target enzyme or other relevant genes.
-
Preclinical Models: Develop resistant cell lines in vitro by continuous exposure to the inhibitor to study the molecular mechanisms of resistance.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of trifluridine/tipiracil (TAS-102)?
A1: Trifluridine/tipiracil (FTD/TPI) is an oral cytotoxic agent. Its active component is trifluridine (FTD), a thymidine-based nucleoside analog. After being taken up by cancer cells, FTD is phosphorylated by thymidine kinase to its monophosphate form, which can inhibit thymidylate synthase. Subsequently, it is further phosphorylated to the triphosphate form (F3dTTP) and incorporated into DNA, leading to DNA dysfunction and cell death.[6][7] The second component, tipiracil (TPI), is a thymidine phosphorylase inhibitor that prevents the degradation of FTD, thereby increasing its bioavailability.[2]
Q2: What are the common adverse events associated with FTD/TPI in clinical trials?
A2: The most frequently reported adverse events are hematological and gastrointestinal. Common treatment-emergent adverse events (TEAEs) of any grade include neutropenia, anemia, nausea, diarrhea, fatigue, and decreased appetite.[5] Grade ≥3 TEAEs are predominantly hematological, with neutropenia being the most common.[4][5]
Q3: Has FTD/TPI shown efficacy as a monotherapy?
A3: Yes, in the pivotal Phase III RECOURSE trial for patients with heavily pretreated metastatic colorectal cancer (mCRC), FTD/TPI monotherapy demonstrated a statistically significant improvement in overall survival (OS) and progression-free survival (PFS) compared to placebo.[8]
Q4: Why is FTD/TPI often combined with bevacizumab?
A4: Combining FTD/TPI with bevacizumab, a VEGF inhibitor, has been shown to improve efficacy in patients with chemorefractory mCRC.[3] Clinical studies have demonstrated that this combination leads to a significant and clinically relevant improvement in both PFS and OS compared to FTD/TPI monotherapy, with a manageable toxicity profile.[3][7]
Q5: Are there any predictive biomarkers for FTD/TPI treatment?
A5: Research into predictive biomarkers is ongoing. Some studies suggest that chemotherapy-induced neutropenia may be a positive prognostic factor for patients treated with FTD/TPI.[8] Additionally, recent research indicates that specific KRAS mutations might influence treatment outcomes, suggesting a potential for personalized therapy strategies.[8]
Data Presentation
Table 1: Efficacy of Trifluridine/Tipiracil (FTD/TPI) in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) in months | Median Overall Survival (OS) in months | Patient Population |
| Randomized Study [3] | FTD/TPI | 2.6 | 7.3 | Chemorefractory mCRC |
| FTD/TPI + Bevacizumab | 5.9 | 10.3 | Chemorefractory mCRC | |
| RECOURSE [7] | FTD/TPI | 2.0 | 7.1 | Chemorefractory mCRC |
| Placebo | 1.7 | 5.3 | Chemorefractory mCRC | |
| SUNLIGHT [5] | FTD/TPI | 2.4 | 7.5 | mCRC after ≤ 2 prior chemotherapy regimens |
| FTD/TPI + Bevacizumab | 5.6 | 10.8 | mCRC after ≤ 2 prior chemotherapy regimens |
Table 2: Common Grade ≥3 Adverse Events with FTD/TPI-Based Therapies
| Adverse Event | FTD/TPI Monotherapy (%)[4] | FTD/TPI + Bevacizumab (%)[4] |
| Neutropenia | 29 | 43 |
| Febrile Neutropenia | 1-7 | 1-7 |
| Asthenia/Fatigue | 1-7 | 1-7 |
| Diarrhea | 1-7 | 1-7 |
| Nausea | 1-7 | 1-7 |
| Vomiting | 1-7 | 1-7 |
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the thymidylate kinase inhibitor in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessment of FTD Incorporation into DNA
Adapted from Matsuoka et al. (2015) and other sources.[2][6]
-
Cell Treatment: Culture cancer cells and treat them with a clinically relevant concentration of trifluridine (FTD) for a specified duration (e.g., 24 hours).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit, ensuring high purity.
-
DNA Digestion: Digest the extracted DNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested DNA sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of FTD incorporated into the DNA, as well as the levels of natural deoxynucleosides.
-
Data Normalization: Normalize the amount of incorporated FTD to the total amount of deoxythymidine in the sample to allow for comparison across different experimental conditions.
Visualizations
Caption: Mechanism of action of trifluridine (FTD).
Caption: Troubleshooting workflow for managing neutropenia.
References
- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 3. Randomized study evaluating trifluridine/tipiracil (TAS-102) versus + trifluridine/tipiracil + bevacizumab as last-line therapy in patients with chemorefractory unresectable metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Pooled safety analysis of two phase 3 studies investigating trifluridine/tipiracil plus bevacizumab in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer and Other Advanced Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]
Mitigating the cytotoxicity of MtTMPK-IN-1 in mammalian cells
Welcome to the technical support center for MtTMPK-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the potential cytotoxicity of this compound in mammalian cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is an investigational inhibitor targeting the thymidylate kinase of Mycobacterium tuberculosis (MtTMPK).[1][2] This enzyme is crucial for the DNA synthesis pathway of the bacterium.[1][3][4] As MtTMPK is essential for the viability of M. tuberculosis, its inhibition is a strategy for developing new anti-tuberculosis agents.[2][5]
Q2: Why am I observing cytotoxicity in mammalian cells when the target is a bacterial enzyme?
A2: While this compound is designed to be specific for the bacterial enzyme, it may exhibit off-target activity in mammalian cells. This is a known phenomenon with kinase inhibitors, as the ATP-binding pocket can be structurally similar across different kinases from different species.[6][7][8] These off-target interactions can disrupt essential host cell signaling pathways, leading to cytotoxicity.[9]
Q3: How do I accurately measure the cytotoxicity of this compound?
A3: It is recommended to use at least two different cytotoxicity assays that measure distinct cellular parameters. This approach helps to confirm the cytotoxic effect and rule out assay-specific artifacts. Good starting points are:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which generally correlates with cell viability.[10][11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[12][13][14]
Q4: What is the difference between apoptosis and necrosis, and why is it important to distinguish between them?
A4: Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled form of cell death resulting from acute cellular injury. Distinguishing between these mechanisms can provide insight into the specific off-target pathways affected by this compound. For example, activation of caspase enzymes is a hallmark of apoptosis. The Caspase-Glo 3/7 Assay is a specific and sensitive method for detecting apoptosis.[15][16][17][18][19]
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing higher-than-expected cytotoxicity in your mammalian cell line, follow this step-by-step guide to diagnose and mitigate the issue.
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Step 1: Verify the Observed Cytotoxicity
-
Problem: Your initial assay (e.g., MTT) shows significant cell death at your desired concentration of this compound.
-
Solution:
-
Confirm with a Different Assay: Run a second, mechanistically different assay, such as an LDH release assay, to confirm that the observed effect is not an artifact of the initial assay method.
-
Check Your Controls: Ensure your vehicle control (e.g., DMSO) is not causing toxicity and that your positive control for cytotoxicity is working as expected.
-
Step 2: Characterize the Mechanism of Cell Death
-
Problem: You have confirmed cytotoxicity, but you don't know if it's due to apoptosis or necrosis.
-
Solution:
-
Measure Caspase Activity: Use a luminescent assay like the Caspase-Glo® 3/7 Assay to specifically measure the activity of effector caspases-3 and -7, which are key mediators of apoptosis.[15][16] A significant increase in the luminescent signal in treated cells compared to controls indicates apoptosis.
-
Caption: On-target vs. potential off-target effects of this compound.
Step 3: Implement Mitigation Strategies
If apoptosis is confirmed, it suggests a specific off-target signaling pathway is being affected. The following strategies may help reduce this effect.
-
Strategy 1: Co-treatment with a Caspase Inhibitor
-
Rationale: To confirm that the observed cytotoxicity is caspase-dependent, perform a co-treatment experiment with a pan-caspase inhibitor, such as Z-VAD-FMK. A rescue from cell death would confirm an apoptotic mechanism.
-
Hypothetical Data:
Treatment Cell Viability (%) Caspase-3/7 Activity (RLU) Vehicle Control 100 1,500 This compound (10 µM) 45 25,000 Z-VAD-FMK (20 µM) 98 1,600 | this compound + Z-VAD-FMK | 85 | 2,100 |
-
-
Strategy 2: Optimize Drug Concentration and Exposure Time
-
Rationale: Off-target effects are often concentration-dependent. Reducing the concentration of this compound or shortening the incubation time may minimize cytotoxicity while retaining sufficient on-target activity (in co-culture models with M. tuberculosis).
-
Hypothetical Data:
Cell Line This compound IC50 (24h) This compound IC50 (48h) This compound IC50 (72h) A549 (Lung) > 50 µM 25 µM 12 µM | HepG2 (Liver) | 40 µM | 18 µM | 9 µM |
-
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity.[20]
Caption: A standard workflow for an MTT cytotoxicity assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treatment: Add various concentrations of this compound, a vehicle control, and a positive control to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[20]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[12][13]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Prepare three sets of control wells:
-
Spontaneous LDH Release: Cells treated with vehicle.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits).
-
Vehicle Control: Medium only.
-
-
Supernatant Transfer: After incubation, carefully transfer the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution and measure the absorbance at 490 nm.[14]
-
Calculation: Determine the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.
Caspase-Glo® 3/7 Assay
This protocol measures caspase-3 and -7 activity as an indicator of apoptosis.[15][16][17]
-
Cell Plating and Treatment: Prepare a white-walled 96-well plate with cells and treatments as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.[18][19]
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 18. promega.com [promega.com]
- 19. tripod.nih.gov [tripod.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MtTMPK-IN-1 and Other Inhibitors of Mycobacterium tuberculosis Thymidylate Kinase
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for bacterial DNA synthesis. MtTMPK shares low sequence homology with its human counterpart, making it an attractive target for the development of selective inhibitors with potentially fewer off-target effects.
This guide provides a comprehensive comparison of MtTMPK-IN-1 with other known inhibitors of MtTMPK, presenting key experimental data to aid researchers in the selection and development of potent anti-tubercular agents.
Data Presentation: A Comparative Analysis of MtTMPK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) against MtTMPK and the whole-cell activity (Minimum Inhibitory Concentration, MIC) against M. tuberculosis H37Rv for a selection of representative inhibitors.
| Compound | Chemical Class | MtTMPK IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Selectivity (hTMPK/MtTMPK IC50) | Reference |
| This compound | Non-nucleoside | 2.5 | Moderate to weak activity | Not Reported | [1] |
| MtTMPK-IN-5 | Non-nucleoside | 34 | 12.5 | Not Reported | |
| MtTMPK-IN-9 | Non-nucleoside | 48 | 6.25 - 9.4 | Not Reported | |
| Compound 1 | 3-Cyanopyridone | 0.007 | >50 | >14,000 | |
| Compound 2 | 1,6-Naphthyridin-2-one | 0.2 | >50 | >500 | |
| Thymidine | Nucleoside (substrate) | - | - | - | - |
Note: The selectivity index is a critical parameter, indicating the inhibitor's preference for the bacterial enzyme over the human ortholog. A higher selectivity index is desirable to minimize potential toxicity. The lack of reported selectivity for some compounds highlights an area for further investigation. The discrepancy between potent enzyme inhibition (low IC50) and weak whole-cell activity (high MIC) for some compounds, such as the 3-cyanopyridone and 1,6-naphthyridin-2-one examples, often suggests poor permeability across the complex mycobacterial cell wall.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of MtTMPK inhibitors.
Caption: Inhibition of MtTMPK blocks the phosphorylation of dTMP to dTDP, a critical step in the DNA synthesis pathway of Mycobacterium tuberculosis.
Caption: A typical workflow for the discovery and characterization of novel MtTMPK inhibitors.
Experimental Protocols
MtTMPK Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against MtTMPK. The assay typically measures the conversion of a substrate (e.g., ATP) by coupling the reaction to a detectable change, such as a decrease in NADH absorbance.
Materials:
-
Recombinant MtTMPK enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Substrates: Thymidine monophosphate (TMP) and Adenosine triphosphate (ATP)
-
Coupling enzymes: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Method:
-
Prepare a reaction mixture containing assay buffer, TMP, ATP, PEP, NADH, and the coupling enzymes (LDH and PK).
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the MtTMPK enzyme to all wells except the negative control.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the MtTMPK activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using a broth microdilution method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin sodium salt solution (as a viability indicator)
-
Plate reader for fluorescence or absorbance measurement
Method:
-
Prepare a serial two-fold dilution of the test compounds in 7H9 broth in the wells of a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a specific optical density (e.g., OD600 of 0.05-0.1).
-
Inoculate each well with the bacterial suspension. Include a drug-free control (positive growth control) and a media-only control (negative control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add the resazurin solution to each well and incubate for an additional 16-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth). This can be assessed visually or by measuring fluorescence or absorbance.
Conclusion
The development of novel MtTMPK inhibitors represents a promising avenue for anti-tuberculosis drug discovery. This compound and its analogs have demonstrated the potential of non-nucleoside inhibitors. However, the data presented underscores the critical challenge of achieving potent whole-cell activity, likely due to the formidable mycobacterial cell envelope. Future efforts should focus on optimizing the structural features of these inhibitors to enhance their permeability while maintaining high affinity and selectivity for MtTMPK. The experimental protocols provided herein offer a standardized framework for the evaluation of new chemical entities targeting this essential mycobacterial enzyme. Continued research in this area is vital to populate the drug development pipeline with novel candidates to combat the global threat of tuberculosis.
References
Validating the Specificity of MtTMPK-IN-1 for MtTMPK Over Human TMPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor MtTMPK-IN-1, validating its specificity for the thymidylate kinase from Mycobacterium tuberculosis (MtTMPK) over the human ortholog (hTMPK). The following sections present quantitative data, detailed experimental protocols, and visual diagrams to support the assessment of this compound as a selective inhibitor.
Data Presentation
The inhibitory activity of this compound against both MtTMPK and hTMPK was determined to quantify its specificity. The data presented here is based on a potent 5'-thiourea-substituted alpha-thymidine derivative, which serves as a representative for this compound. This derivative, featuring a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety, has demonstrated significant selectivity.[1]
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Selectivity Index (MtTMPK/hTMPK) |
| Mycobacterium tuberculosis TMPK (MtTMPK) | This compound | 0.6 µM | 600-fold |
| Human TMPK (hTMPK) | This compound | ~360 µM |
Table 1: Comparative Inhibitory Activity of this compound. The Ki value for MtTMPK was experimentally determined, and the Ki for hTMPK was calculated based on the reported selectivity index of 600.[1] A higher Ki value indicates weaker inhibition.
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound was achieved using a spectrophotometric coupled-enzyme assay. This method continuously monitors the enzymatic reaction by linking the production of ADP to the oxidation of NADH.
Principle of the Assay:
The phosphorylation of thymidine monophosphate (dTMP) by thymidylate kinase (TMPK) produces thymidine diphosphate (dTDP) and adenosine diphosphate (ADP). The generated ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials and Reagents:
-
Recombinant MtTMPK and hTMPK
-
This compound (or the 5'-thiourea-substituted alpha-thymidine derivative)
-
Tris-HCl buffer
-
MgCl2
-
KCl
-
ATP
-
dTMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing Tris-HCl buffer, MgCl2, KCl, ATP, dTMP, PEP, and NADH in a 96-well plate.
-
Inhibitor Addition: Varying concentrations of this compound were added to the respective wells.
-
Enzyme Addition: The reaction was initiated by adding a mixture of the coupling enzymes (PK and LDH) and the target enzyme (either MtTMPK or hTMPK).
-
Kinetic Measurement: The absorbance at 340 nm was measured kinetically over a specified period at a constant temperature.
-
Data Analysis: The rate of the reaction (decrease in absorbance over time) was calculated for each inhibitor concentration. The inhibition constant (Ki) was determined by fitting the data to the appropriate enzyme inhibition model using graphing and statistical software.
Visualizations
To further elucidate the context and methodology, the following diagrams have been generated.
Caption: Thymidylate Kinase Signaling Pathway.
Caption: Experimental Workflow for TMPK Inhibition Assay.
References
Cross-Validation of MtbTMPK Inhibitor Activity in Diverse Mycobacterium tuberculosis Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of various inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a crucial enzyme for mycobacterial DNA synthesis. While a specific compound designated "MtTMPK-IN-1" was not identified in the reviewed literature, this document summarizes the activity of representative MtbTMPK inhibitors against different strains of M. tuberculosis (Mtb), including drug-sensitive and drug-resistant isolates. The data presented is compiled from published research and is intended to serve as a resource for the evaluation and development of novel anti-tuberculosis therapeutics.
Data Presentation: In Vitro Activity of MtbTMPK Inhibitors
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected MtbTMPK inhibitors against various Mtb strains. The MIC is defined as the lowest concentration of a compound that inhibits more than 99% of the bacterial population's growth. Lower MIC values are indicative of higher potency.
| Inhibitor Class/Compound | Mtb Strain | Resistance Profile | MIC (µM) |
| 3-Cyanopyridone Analogs | H37Rv | Drug-Susceptible | Analogue 17: 12.5 |
| 1,6-Naphthyridin-2-one Analogs | H37Rv | Drug-Susceptible | Potency driven to 0.2 µM from a 500 µM fragment hit.[1] |
| Imidazo[1,2-a]pyridine Conjugates | H37Rv | Drug-Susceptible | Analogues 26, 27, 28: Sub-micromolar activity.[2] |
| 3,5-Dinitrobenzamide Conjugates | H37Rv | Drug-Susceptible | Analogues 26, 27, 28: Sub-micromolar activity.[2] |
| 3-thio-1,2,4-triazoles | Erdman (WT) | Drug-Susceptible | - |
| HN878 (WT) | Drug-Susceptible | - | |
| Rifampin-resistant (rpoBS450L) | Mono-resistant | Maintained activity.[3] | |
| Isoniazid-resistant (katGdel) | Mono-resistant | Maintained activity.[3] | |
| Moxifloxacin-resistant (gyrAD94K) | Mono-resistant | Maintained activity.[3] |
It is important to note that many potent enzymatic inhibitors of MtbTMPK have shown poor whole-cell activity against Mtb, which is often attributed to poor bacterial uptake.[2] Strategies to improve cell permeability, such as conjugation with siderophore motifs or other carrier molecules, have shown promise in enhancing the antimycobacterial potency of these inhibitors.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the potency of antimicrobial compounds. The following is a generalized protocol for determining the MIC of MtbTMPK inhibitors against M. tuberculosis based on common methodologies found in the literature.
Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)
This is a widely used colorimetric method for determining the MIC of compounds against Mtb.
1. Preparation of Mtb Culture:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates) are grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.[4]
-
Cultures are incubated at 37°C until they reach the mid-logarithmic growth phase.
2. Compound Preparation:
-
The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in 96-well microplates using the growth medium to achieve the desired concentration range.[4]
3. Inoculation:
-
The Mtb culture is diluted to a standardized inoculum size, typically around 1 x 10^5 colony-forming units (CFU)/mL.[4]
-
Each well of the microplate containing the diluted compound is inoculated with the bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (medium only).
4. Incubation:
-
The plates are sealed and incubated at 37°C for a period of 5-7 days.[5]
5. Addition of Indicator Dye and Reading:
-
After the incubation period, a resazurin-based solution (like Alamar Blue) is added to each well.[6]
-
The plates are re-incubated for 12-24 hours.
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.
-
The MIC is determined as the lowest compound concentration at which no color change is observed, indicating the inhibition of bacterial growth.[6]
Broth Microdilution Method
This method is similar to MABA but relies on visual inspection of turbidity or spectrophotometric measurement for determining growth inhibition.
1. Preparation and Inoculation:
-
Steps 1-3 are identical to the MABA protocol.
2. Incubation:
-
Plates are incubated at 37°C for 7-14 days.
3. Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7]
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth. The MIC is the concentration that causes a significant reduction (e.g., >90%) in OD600 compared to the positive control.
Visualizations
Signaling Pathway of MtbTMPK in DNA Synthesis
Caption: Role of MtbTMPK in the pyrimidine salvage pathway for Mtb DNA synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Cross-Validation
Caption: Logical workflow for the cross-validation of inhibitor activity.
References
- 1. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Head-to-Head Comparison of Novel Tuberculosis Drug Candidates: MtTMPK-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with new mechanisms of action. This guide provides a head-to-head comparison of a promising preclinical candidate targeting thymidylate kinase (MtTMPK), represented here as Inhibitor 16 , against other novel anti-tuberculosis drug candidates: Bedaquiline , Pretomanid , Delamanid , and Sutezolid .
Executive Summary
This comparison guide delves into the preclinical and clinical data of these novel drug candidates, focusing on their mechanism of action, in vitro and in vivo efficacy, and cytotoxicity. The aim is to provide an objective overview to aid researchers and drug developers in the field of tuberculosis.
Key Findings:
-
MtTMPK Inhibitor 16 represents a novel class of compounds targeting a crucial enzyme in the DNA synthesis pathway of Mtb, showing potent in vitro activity.
-
Bedaquiline , Pretomanid , and Delamanid are already approved for treating drug-resistant TB and have demonstrated significant clinical efficacy, albeit with some safety concerns.
-
Sutezolid , an oxazolidinone, shows promise with potent activity against drug-resistant strains and is currently in clinical development.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each drug candidate, providing a clear comparison of their performance in various assays.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Drug Candidate | Target | IC50 (Enzyme Inhibition) | MIC (H37Rv Strain) | MIC (MDR/XDR Strains) |
| Inhibitor 16 | MtTMPK | 8 ± 2 µM[1] | 12.5 µM[2] | Not Available |
| Bedaquiline | ATP synthase | Not Applicable | 0.03-0.06 µg/mL | 0.03-0.12 µg/mL |
| Pretomanid | Mycolic acid synthesis | Not Applicable | 0.015-0.25 µg/mL | 0.03-0.53 µg/mL |
| Delamanid | Mycolic acid synthesis | Not Applicable | 0.006-0.012 µg/mL | 0.004-0.024 µg/mL |
| Sutezolid | Protein synthesis | Not Applicable | <0.0625-0.5 µg/mL[2] | <0.0625-0.5 µg/mL[2] |
Table 2: Cytotoxicity and In Vivo Efficacy
| Drug Candidate | Cytotoxicity (CC50/IC50) | Mammalian Cell Line | In Vivo Model | Efficacy (Log10 CFU Reduction) |
| Inhibitor 16 | Not Available | Not Available | Not Available | Not Available |
| Bedaquiline | >50 µM | Vero cells | Mouse | ~2.0 (at 25 mg/kg) |
| Pretomanid | Not Available | Not Available | Mouse | ~1.5-2.0 (at 100 mg/kg) |
| Delamanid | >100 µM | Multiple cell lines | Mouse | ~2.0 (at 25 mg/kg) |
| Sutezolid | >64 µg/mL | RAW 264.7 cells | Mouse | ~1.5 (at 100 mg/kg)[3] |
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the mechanisms of action for each drug candidate.
References
Validating MtTMPK Inhibitors: Bridging the Gap from In Vitro Success to In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a novel drug candidate from initial discovery to clinical application is a rigorous process of validation. This guide focuses on the crucial step of validating in vitro results of inhibitors targeting Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) in animal models. As a key enzyme in the DNA synthesis pathway of M. tuberculosis, MtTMPK is a promising target for new anti-tuberculosis drugs.
This comparison guide provides an objective overview of the performance of novel, non-nucleoside MtTMPK inhibitors, specifically the 3-cyanopyridone and 1,6-naphthyridin-2-one classes, based on available in vitro data. While specific in vivo validation for a compound designated "MtTMPK-IN-1" is not publicly available, this guide will delve into the established methodologies for advancing potent in vitro candidates to animal model testing, a critical phase for assessing their therapeutic potential.
In Vitro Performance of Novel MtTMPK Inhibitors
Recent high-throughput screening and fragment-based lead generation have identified two promising non-thymidine-like inhibitor classes: 3-cyanopyridones and 1,6-naphthyridin-2-ones. These compounds have demonstrated potent enzymatic inhibition of MtTMPK and, in some cases, cellular activity against M. tuberculosis.
| Inhibitor Class | Compound Example | MtTMPK IC50 | M. tuberculosis MIC | Reference |
| 3-Cyanopyridones | Derivative with sulfoxide | Single-digit nanomolar | Data not specified | [1] |
| Derivative with sulfone | Single-digit nanomolar | Data not specified | [1] | |
| 1,6-Naphthyridin-2-ones | Optimized fragment hit | 200 nM | Data not specified | [1] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. While potent enzymatic inhibition is a prerequisite, whole-cell activity (a low MIC) is essential as it demonstrates the compound's ability to penetrate the complex mycobacterial cell wall and reach its target.
From Benchtop to Animal Models: A General Workflow
The transition from promising in vitro data to in vivo validation is a critical step in drug development. The following diagram illustrates a typical experimental workflow for evaluating the efficacy of anti-tuberculosis drug candidates in animal models.
References
Assessing the Synergistic Potential of Novel Anti-TB Agents: A Comparative Guide for a MtTMPK Inhibitor
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and reducing the likelihood of resistance. This guide provides a framework for assessing the synergistic potential of a novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, here referred to as MtTMPK-IN-1, with existing anti-tuberculosis (anti-TB) agents.
Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) is a crucial enzyme in the DNA synthesis pathway of Mtb, making it a promising target for new anti-TB drugs.[1][2] Inhibitors of this enzyme are expected to disrupt bacterial replication and survival. Understanding how these inhibitors interact with current anti-TB drugs is critical for their clinical development.
Summary of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[3][4][5] An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[3][5]
The following tables present hypothetical data on the synergistic interactions between this compound and first-line anti-TB drugs against the H37Rv strain of M. tuberculosis.
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 1.0 | 0.25 | 0.5 | Synergy |
| Isoniazid | 0.1 | 0.025 |
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 1.0 | 0.5 | 1.0 | Additive |
| Rifampicin | 0.2 | 0.1 |
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 1.0 | 0.125 | 0.375 | Synergy |
| Ethambutol | 2.5 | 0.625 |
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 1.0 | 0.75 | 1.25 | Indifference |
| Pyrazinamide | 50 | 25 |
Mechanisms of Action of First-Line Anti-TB Agents
Understanding the mechanisms of action of existing anti-TB drugs is crucial for hypothesizing and interpreting synergistic interactions.
-
Isoniazid (INH): A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6] Resistance often arises from mutations in the katG gene.[7]
-
Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[6][8] Resistance is commonly associated with mutations in the rpoB gene.[8]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[9] Some studies suggest a synergistic mechanism with isoniazid.[7][10]
-
Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. It disrupts membrane transport and energetics, and is particularly active against semi-dormant bacilli in acidic environments.[6][11]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[12][13][14]
1. Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the comparator anti-TB agents in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
2. Plate Setup:
-
In a 96-well microtiter plate, add increasing concentrations of this compound along the y-axis and increasing concentrations of the comparator drug along the x-axis.
-
The final volume in each well should be 100 µL.
-
Include wells with each drug alone to determine the MIC of individual agents.
-
Include a drug-free well as a growth control.
3. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.5-0.8).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
4. Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
Seal the plate and incubate at 37°C for 7-14 days.
5. Determination of MIC and FICI:
-
After incubation, add a viability indicator such as resazurin or MTT to each well.[3][15]
-
The MIC is defined as the lowest concentration of the drug(s) that prevents a color change (indicating inhibition of bacterial growth).[3]
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[5][16]
Visualizing Experimental Workflows and Pathways
Caption: Workflow for the checkerboard assay to determine drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Multi-drug Resistance in Mycobacterium tuberculosis | Knowledge Base [ntep.in]
- 7. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Pre-Clinical Tools for Predicting Drug Efficacy in Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the in-vitro Susceptibility and Drug–Drug Interaction Profiles Against Drug-Resistant and Susceptible Mycobacterium tuberculosis Clinical Isolates in Amhara, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to MtTMPK-IN-1 Inhibition and its Alternatives for Tuberculosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of MtTMPK-IN-1 and its alternatives on Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for DNA synthesis in the pathogen. This document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound is a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This guide compares its in vitro efficacy, as measured by the half-maximal inhibitory concentration (IC50), with several alternative inhibitors. The data presented is compiled from key studies in the field. While direct reproducibility studies are not widely available, the methodologies provided herein offer a basis for independent validation. The inhibitors discussed represent important chemical scaffolds for the development of novel anti-tubercular agents targeting DNA synthesis.
Data Presentation: Inhibitor Comparison
The following table summarizes the reported IC50 values for this compound and a selection of alternative inhibitors against MtTMPK. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (µM) | Reference |
| This compound (analogue 3) | 2.5 | [1] |
| MtTMPK-IN-2 (analogue 15) | 1.1 | |
| MtTMPK-IN-5 (compound 17) | 34 | |
| MtTMPK-IN-6 (compound 1) | 29 | |
| Analogue 7 | >50 | |
| Analogue 8 | 1.8 | |
| Analogue 9 | 1.2 | |
| Analogue 11 | 0.95 |
Experimental Protocols
The determination of MtTMPK inhibitory activity in the foundational studies was primarily conducted using a continuous spectrophotometric coupled-enzyme assay.
MtTMPK Inhibition Assay Protocol
This protocol is based on the methodology described by Song L, et al. in the European Journal of Medicinal Chemistry (2021).[1]
Principle:
The assay measures the rate of ADP production from the MtTMPK-catalyzed phosphorylation of dTMP to dTDP. This is achieved by coupling the reaction to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. The coupling is facilitated by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Materials:
-
Enzyme: Recombinant M. tuberculosis thymidylate kinase (MtTMPK)
-
Substrates:
-
Thymidine monophosphate (dTMP)
-
Adenosine triphosphate (ATP)
-
-
Coupling Enzymes:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Reagents:
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
-
Inhibitors: this compound and its analogues dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: Spectrophotometer capable of reading absorbance at 340 nm.
Reaction Mixture Composition:
The standard reaction medium contains the following components in a final volume typically between 100 µL and 200 µL:
-
50 mM Tris-HCl, pH 7.4
-
50 mM KCl
-
2 mM MgCl2
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
2 units of pyruvate kinase (PK)
-
2 units of lactate dehydrogenase (LDH)
-
0.5 mM ATP (fixed concentration)
-
0.05 mM dTMP (fixed concentration)
-
Varying concentrations of the test inhibitor (e.g., from 0.001 µM to 100 µM)
Procedure:
-
Prepare the reaction mixture with all components except the enzyme and inhibitor in a microplate well or cuvette.
-
Add the desired concentration of the inhibitor to the reaction mixture. A control reaction without any inhibitor should also be prepared.
-
Initiate the reaction by adding a pre-determined amount of MtTMPK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control reaction.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of MtTMPK
Caption: MtTMPK's role in the DNA synthesis pathway and its inhibition.
Experimental Workflow for MtTMPK Inhibition Assay
Caption: Workflow for determining MtTMPK inhibitor IC50 values.
References
A Comparative Safety Profile of MtTMPK-IN-1 and Alternative Thymidylate Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and efficacy profile of MtTMPK-IN-1, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), against other notable inhibitors targeting the same enzyme. The data presented is intended to assist researchers in making informed decisions for the development of novel anti-tuberculosis agents. MtTMPK is a crucial enzyme for mycobacterial DNA synthesis, making it a prime target for new drug discovery efforts.
Quantitative Data Summary
The following table summarizes the key performance indicators for this compound and a selection of alternative MtTMPK inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against the MtTMPK enzyme, the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv, and the cytotoxic concentration (CC50) or half-maximal effective concentration (EC50) in human cell lines, which serves as a measure of safety.
| Inhibitor | IC50 (μM) | MIC (μM) | Cytotoxicity (CC50/EC50 in μM) | Cell Line |
| This compound | 2.5[1][2] | - | Low cytotoxicity reported[1] | MRC-5 |
| MtTMPK-IN-2 | 1.1[3] | 12.5[3] | 6.1[3] | MRC-5 |
| MtTMPK-IN-3 | 0.12[4] | 12.5[4] | 12.5[4] | MRC-5 |
| MtTMPK-IN-5 (analogue 17) | 34[5] | 12.5[5] | Not specified | - |
| MtTMPK-IN-9 (analogue 28) | 48 | 6.25 - 9.4 | Not significant | Not specified |
| Analogues 26, 27 | Moderate | Sub-micromolar | Not significant[6] | Not specified |
Note: A lower IC50 value indicates greater potency against the enzyme. A lower MIC value indicates greater activity against the whole bacteria. A higher CC50/EC50 value indicates lower cytotoxicity and a better safety profile.
Experimental Protocols
Detailed experimental protocols for the cited data are not fully available in the public domain. However, the methodologies can be generally described as follows:
-
Enzyme Inhibition Assay (IC50 Determination): The inhibitory activity of the compounds against purified MtTMPK enzyme is typically measured using a spectrophotometric or radiometric assay. The assay quantifies the rate of phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Antimycobacterial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) against M. tuberculosis (commonly the H37Rv strain) is determined using a broth microdilution method. The bacteria are cultured in a liquid medium containing serial dilutions of the inhibitor. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
-
Cytotoxicity Assay (CC50/EC50 Determination): The cytotoxicity of the inhibitors is evaluated against a mammalian cell line, such as the human lung fibroblast cell line MRC-5, to assess their potential for host cell toxicity. A common method is the MTT assay, which measures the metabolic activity of the cells. The CC50 or EC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing the Inhibitor Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation of novel MtTMPK inhibitors, from initial enzymatic screening to whole-cell activity and safety assessment.
Caption: Workflow for screening and evaluating MtTMPK inhibitors.
Comparative Analysis and Conclusion
Based on the available data, this compound demonstrates potent inhibition of the MtTMPK enzyme with an IC50 of 2.5 μM and is reported to have low cytotoxicity in human fibroblast cells.[1][2] When compared to other inhibitors, several trade-offs between potency, whole-cell activity, and safety are apparent.
For instance, MtTMPK-IN-3 shows significantly higher enzymatic potency (IC50 = 0.12 μM) but also exhibits cytotoxicity at the same concentration as its antimycobacterial activity (MIC and EC50 both 12.5 μM), indicating a narrow therapeutic window.[4] Conversely, MtTMPK-IN-2 has a slightly better enzymatic potency than this compound (IC50 = 1.1 μM) but is more cytotoxic (EC50 = 6.1 μM).[3]
MtTMPK-IN-9, while having a weaker enzymatic inhibition (IC50 = 48 μM), displays good antimycobacterial activity (MIC = 6.25 - 9.4 μM) with no significant cytotoxicity reported. This suggests that factors beyond simple enzyme inhibition, such as bacterial cell wall penetration, may play a crucial role in the overall efficacy of these compounds. Indeed, some research efforts have focused on conjugating MtTMPK inhibitors with motifs that enhance mycobacterial uptake to improve whole-cell activity.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. MtTMPK-IN-2 | CymitQuimica [cymitquimica.com]
- 4. MtTMPK-IN-3 | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MtTMPK-IN-1: A Procedural Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
In the absence of a specific SDS, MtTMPK-IN-1 should be handled as a potentially hazardous substance. The following table summarizes the inferred hazard classifications based on its nature as a novel kinase inhibitor and general knowledge of similar small molecules used in drug discovery.
| Hazard Category | Inferred Classification & Rationale | Precautionary Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful if swallowed) or Category 3 (Toxic). Assume a higher toxicity due to its biological activity. | Wear standard personal protective equipment (PPE): lab coat, gloves, and safety glasses. Avoid creating dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | Possible irritant. | Avoid direct contact with skin. In case of contact, wash thoroughly with soap and water. |
| Serious Eye Damage/Irritation | Possible irritant. | Wear safety glasses or goggles. If contact occurs, flush eyes with water for at least 15 minutes. |
| Carcinogenicity/Mutagenicity | Unknown. As a biologically active molecule that interacts with DNA synthesis pathways, it should be treated as potentially carcinogenic/mutagenic. | Minimize exposure. Use engineering controls (fume hood) to prevent inhalation. |
| Environmental Hazard | Potentially harmful to aquatic life. As a novel compound, its environmental impact is unknown. | Do not dispose of down the drain. Prevent release into the environment. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.
Detailed Disposal Protocols
Follow these step-by-step procedures for different types of this compound waste.
3.1. Solid Waste (Powder, Contaminated Labware)
-
Decontamination of Gross Contamination: If feasible and safe, wipe surfaces of grossly contaminated items (e.g., spatulas, stir bars) with a solvent known to dissolve this compound (such as DMSO or ethanol) using a disposable wipe. The wipe should be disposed of as solid chemical waste.
-
Containerization:
-
Place all solid waste, including unused this compound powder, contaminated weigh boats, pipette tips, and wipes, into a designated, leak-proof hazardous chemical waste container.
-
The container should be made of a material compatible with the solvents used (e.g., high-density polyethylene).
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any solvents present.
-
Indicate the approximate quantities of each component.
-
Include the date of waste accumulation and the principal investigator's name and lab location.
-
3.2. Liquid Waste (Solutions, Experimental Residues)
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Segregate halogenated and non-halogenated solvent waste containing this compound if required by your facility.
-
-
Containerization:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene carboy).
-
Ensure the container has a secure, tight-fitting cap. Keep the container closed except when adding waste.
-
-
Labeling:
-
Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and all solvents, with their approximate percentages.
-
Affix the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
3.3. Sharps Waste
-
Containerization:
-
Place all sharps contaminated with this compound (e.g., needles, syringes, contaminated glass slides, or broken glassware) directly into a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Label the sharps container as "Chemical Sharps Waste" and specify that it contains this compound.
-
3.4. Contaminated Personal Protective Equipment (PPE)
-
Removal: Carefully remove contaminated gloves, disposable lab coats, and other PPE to avoid skin contact.
-
Containerization: Place all contaminated PPE into a designated, labeled hazardous waste bag (often a clear or yellow bag within a labeled, rigid outer container).
-
Disposal: This waste stream should be collected by EHS for incineration.
Storage and Final Disposal
-
Satellite Accumulation: Store all labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
EHS Pickup: Once a waste container is full or has been in storage for a designated period (consult your institutional guidelines), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
-
Ultimate Disposal: The ultimate disposal method for novel chemical compounds like this compound is typically high-temperature incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the active molecule.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. In case of a spill or exposure, follow your laboratory's established emergency procedures.
Personal protective equipment for handling MtTMPK-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for MtTMPK-IN-1 was found. The following recommendations are based on general best practices for handling novel chemical compounds of unknown toxicity in a laboratory setting. Researchers should always perform a risk assessment before handling any new substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), and operational plans for safe handling and disposal.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not well-documented, it is crucial to treat it as a potentially hazardous substance. The following PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield should be worn.[1] |
| Skin and Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For significant splash potential, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory. |
| Hand Protection | Nitrile or neoprene gloves should be worn to protect against minor splashes. For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove (e.g., Silver Shield) under a pair of chemically resistant outer gloves.[2] |
| Respiratory Protection | All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials.
Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Use an absorbent material to contain the spill.
-
Collect the spilled material and absorbent in a sealed container for proper disposal.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Enzyme Inhibition Assay
The following is a generalized protocol for determining the inhibitory effect of this compound on its target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare the enzyme solution in an appropriate buffer.
-
Prepare the substrate solution.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the different concentrations of this compound to the wells.
-
Include control wells with no inhibitor and wells with no enzyme.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for an enzyme inhibition assay to determine the IC50 of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
